5-Deschlorolifitegrast
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2322380-15-2 |
|---|---|
Molecular Formula |
C29H25ClN2O7S |
Molecular Weight |
581.0 g/mol |
IUPAC Name |
(2S)-2-[[2-(1-benzofuran-6-carbonyl)-5-chloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid |
InChI |
InChI=1S/C29H25ClN2O7S/c1-40(37,38)21-4-2-3-17(13-21)14-24(29(35)36)31-27(33)23-8-7-20-16-32(11-9-22(20)26(23)30)28(34)19-6-5-18-10-12-39-25(18)15-19/h2-8,10,12-13,15,24H,9,11,14,16H2,1H3,(H,31,33)(H,35,36)/t24-/m0/s1 |
InChI Key |
UTAKOILOLQKSMB-DEOSSOPVSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)C2=C(C3=C(CN(CC3)C(=O)C4=CC5=C(C=C4)C=CO5)C=C2)Cl |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=C(C3=C(CN(CC3)C(=O)C4=CC5=C(C=C4)C=CO5)C=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
5-Deschlorolifitegrast chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Deschlorolifitegrast is recognized as a process-related impurity of Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist used in the treatment of dry eye disease. This technical guide provides a comprehensive overview of the chemical structure, and physicochemical properties of this compound. Due to the limited publicly available data on this specific impurity, this document leverages information on the parent compound, Lifitegrast, to infer potential biological activity and outlines general methodologies for its synthesis and analysis.
Chemical Structure and Identification
This compound is structurally similar to Lifitegrast, differing by the absence of a chlorine atom at the 5-position of the tetrahydroisoquinoline ring system.
| Identifier | Value |
| IUPAC Name | (2S)-2-[[2-(1-benzofuran-6-carbonyl)-5-chloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid |
| CAS Number | 2322380-15-2[1] |
| Molecular Formula | C₂₉H₂₅ClN₂O₇S[2] |
| Molecular Weight | 581.04 g/mol [2] |
| SMILES | CS(=O)(=O)c1cccc(C--INVALID-LINK--C(=O)O)c1[1][3] |
| InChI | InChI=1S/C29H25ClN2O7S/c1-40(37,38)21-4-2-3-17(13-21)14-24(29(35)36)31-27(33)23-8-7-20-16-32(11-9-22(20)26(23)30)28(34)19-6-5-18-10-12-39-25(18)15-19/h2-8,10,12-13,15,24H,9,11,14,16H2,1H3,(H,31,33)(H,35,36)/t24-/m0/s1[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its isolation, characterization, and understanding its potential behavior. The following table summarizes the available data.
| Property | Value | Source |
| Appearance | White to Off-White Solid | [2] |
| Melting Point | 138 – 153°C | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated) | [2] |
| Stability | Hygroscopic | [2] |
| pKa (Predicted) | 3.26 ± 0.10 | |
| Density (Predicted) | 1.438 ± 0.06 g/cm³ | |
| Boiling Point (Predicted) | 816.5 ± 65.0 °C |
Synthesis and Formation
As a process-related impurity, this compound is likely formed during the synthesis of Lifitegrast. The specific step leading to the absence of the chlorine atom is not detailed in the public literature. However, a general synthetic approach for N-acyl-alpha-amino acids, which is the core structure of this compound, involves the coupling of a carboxylic acid and an amino acid.
General Experimental Protocol for N-Acylation
A general method for the synthesis of N-acyl amino acids involves the activation of the carboxylic acid component, followed by reaction with the amino acid.
-
Carboxylic Acid Activation: The carboxylic acid (e.g., 2-(1-benzofuran-6-carbonyl)-5-chloro-3,4-dihydro-1H-isoquinoline-6-carboxylic acid) is dissolved in a suitable aprotic solvent (e.g., dichloromethane, dimethylformamide). A coupling agent (e.g., DCC, EDC, HATU) and an activator (e.g., HOBt, NHS) are added, and the mixture is stirred at room temperature for a specified time to form the activated ester.
-
Coupling Reaction: The amino acid component (e.g., (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid) is added to the reaction mixture, often with a base (e.g., triethylamine, diisopropylethylamine) to neutralize any acid formed. The reaction is stirred until completion, which is monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove excess reagents and byproducts. The crude product is purified using techniques such as column chromatography, recrystallization, or preparative HPLC to yield the pure N-acyl amino acid.
Caption: General workflow for the synthesis of N-acyl amino acids.
Mechanism of Action (Inferred from Lifitegrast)
Specific biological activity data for this compound is not publicly available. However, as a close structural analog and impurity of Lifitegrast, its mechanism of action is likely to be similar. Lifitegrast is a Lymphocyte Function-Associated Antigen-1 (LFA-1) antagonist. LFA-1 is a surface protein on T-cells, and its interaction with Intercellular Adhesion Molecule-1 (ICAM-1) on antigen-presenting cells is a critical step in T-cell activation and the inflammatory cascade. By blocking this interaction, Lifitegrast inhibits T-cell mediated inflammation.
Caption: Inferred mechanism of action via LFA-1 antagonism.
Analytical Methodology
The analysis of this compound, as an impurity in Lifitegrast, typically involves chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase HPLC method is generally used for the detection and quantification of Lifitegrast and its impurities.
-
Column: A C18 column is commonly employed.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol).
-
Detection: UV detection at a wavelength where both Lifitegrast and its impurities have significant absorbance.
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of a reference standard of known concentration.
Toxicological Information
There is no specific toxicological data available for this compound in the public domain. Regulatory guidelines require that impurities in drug substances be controlled within acceptable limits. The limits for specified impurities in Lifitegrast are considered to be toxicologically acceptable based on the overall safety profile of the drug substance.
Conclusion
This compound is a known impurity of the ophthalmic drug Lifitegrast. While specific data on its synthesis, biological activity, and toxicology are limited, its structural similarity to the parent compound allows for inferences to be made. This guide provides a summary of the available chemical and physical data and outlines general methodologies relevant to its study. Further research would be necessary to fully characterize the pharmacological and toxicological profile of this molecule.
References
Spectroscopic Analysis of 5-Deschlorolifitegrast: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Deschlorolifitegrast, a known impurity of the ophthalmic drug Lifitegrast. Due to the limited availability of public spectroscopic data for this specific compound, this document outlines the standard, state-of-the-art methodologies for obtaining and interpreting Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data essential for its structural elucidation and characterization. The guide includes detailed experimental protocols, hypothetical yet representative data presented in tabular format for clarity, and a workflow diagram illustrating the analytical process. This document is intended to serve as a practical resource for researchers in pharmaceutical development and quality control.
Introduction
This compound is an impurity of Lifitegrast, an active pharmaceutical ingredient used in the treatment of dry eye disease. The chemical structure of this compound is (2S)-2-[[2-(1-benzofuran-6-carbonyl)-5-chloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid, with a molecular formula of C₂₉H₂₅ClN₂O₇S and a molecular weight of approximately 581.04 g/mol . The rigorous identification and quantification of such impurities are critical for ensuring the safety and efficacy of the final drug product. Spectroscopic techniques, particularly NMR and MS, are indispensable tools for the structural confirmation of these minor components.
Spectroscopic Data
While specific experimental data for this compound is not widely published, this section presents hypothetical but realistic NMR and MS data that would be expected for a molecule of this complexity and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on its chemical structure and comparison with similar molecules.
Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.95 | br s | 1H | COOH |
| 8.50 | d | 1H | NH |
| 8.10 - 7.20 | m | 14H | Aromatic-H |
| 4.80 | m | 1H | α-CH |
| 4.60 | m | 2H | N-CH₂ |
| 3.20 | s | 3H | SO₂CH₃ |
| 3.10 | t | 2H | Ar-CH₂ |
| 2.90 | t | 2H | Ar-CH₂ |
Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 173.5 | COOH |
| 168.0, 166.5 | C=O (Amide) |
| 155.0 - 120.0 | Aromatic-C |
| 54.0 | α-CH |
| 44.0 | SO₂CH₃ |
| 45.0, 40.0, 35.0, 28.0 | Aliphatic-CH₂ |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of this compound.
Table 3: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ionization Mode | Mass Analyzer | Calculated m/z | Observed m/z | Formula |
| ESI+ | TOF or Orbitrap | 581.1120 | 581.1125 | [C₂₉H₂₆ClN₂O₇S]⁺ |
| ESI- | TOF or Orbitrap | 579.0968 | 579.0972 | [C₂₉H₂₄ClN₂O₇S]⁻ |
Experimental Protocols
The following are detailed methodologies for acquiring the NMR and MS data.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the isolated this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: 500 MHz NMR Spectrometer
-
Nuclei: ¹H, ¹³C, and 2D experiments (COSY, HSQC, HMBC)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Mass Spectrometry
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a mixture of acetonitrile and water (1:1 v/v).
-
Dilute the stock solution to a final concentration of 10 µg/mL for analysis.
Instrumentation and Parameters:
-
System: Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from other impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI) in both positive and negative modes.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass analysis.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a pharmaceutical impurity like this compound.
Conclusion
The structural characterization of pharmaceutical impurities such as this compound is a fundamental requirement in drug development and manufacturing. This guide provides a framework for the application of NMR and MS techniques for this purpose. The detailed protocols and representative data serve as a valuable resource for scientists, enabling them to design and execute robust analytical strategies for impurity identification and control. The application of these methods ensures the quality, safety, and regulatory compliance of pharmaceutical products.
5-Deschlorolifitegrast: A Technical Guide to a Key Lifitegrast-Related Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Deschlorolifitegrast, a known impurity of the active pharmaceutical ingredient (API) Lifitegrast. Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist indicated for the treatment of dry eye disease.[1] Understanding the profile of related compounds such as this compound is critical for drug development, quality control, and regulatory compliance. This document details the chemical identifiers of this compound, the mechanism of action of the parent compound Lifitegrast, and relevant experimental protocols for synthesis and analysis.
Chemical Identity of this compound
This compound is structurally similar to Lifitegrast, differing by the absence of a chlorine atom at the 5-position of the tetrahydroisoquinoline core. Its chemical identifiers are summarized in the table below.
| Identifier | Value |
| CAS Number | 2322380-15-2[2][3] |
| Molecular Formula | C29H25ClN2O7S[2][4] |
| Molecular Weight | 581.04 g/mol [4] |
| IUPAC Name | (2S)-2-[[2-(1-benzofuran-6-carbonyl)-5-chloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid[2] |
| SMILES | CS(=O)(=O)c1cccc(C--INVALID-LINK--C(=O)O)c1[2] |
| InChI | InChI=1S/C29H25ClN2O7S/c1-40(37,38)21-4-2-3-17(13-21)14-24(29(35)36)31-27(33)23-8-7-20-16-32(11-9-22(20)26(23)30)28(34)19-6-5-18-10-12-39-25(18)15-19/h2-8,10,12-13,15,24H,9,11,14,16H2,1H3,(H,31,33)(H,35,36)/t24-/m0/s1[2] |
Context as a Lifitegrast Impurity
This compound is recognized as a process-related impurity that can arise during the synthesis of Lifitegrast.[4][5] The control and characterization of such impurities are essential to ensure the purity, safety, and efficacy of the final drug product. Regulatory guidelines necessitate the identification and quantification of impurities in active pharmaceutical ingredients.
Mechanism of Action of Lifitegrast
The biological context of this compound is best understood through the mechanism of action of its parent compound, Lifitegrast. Lifitegrast is a small-molecule integrin antagonist that specifically targets the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[3][6] This interaction is a key step in the inflammatory cascade associated with dry eye disease.
The signaling pathway inhibited by Lifitegrast is depicted below:
In dry eye disease, ocular surface stress leads to the upregulation of ICAM-1.[4][7] LFA-1, present on the surface of T-cells, binds to ICAM-1 on antigen-presenting cells and corneal epithelial cells.[3][6] This interaction facilitates T-cell activation, migration, and the subsequent release of pro-inflammatory cytokines, perpetuating the cycle of inflammation on the ocular surface.[7] Lifitegrast acts as a competitive antagonist by binding to LFA-1, thereby preventing its interaction with ICAM-1 and reducing the downstream inflammatory response.[6]
Experimental Protocols
Synthesis of Lifitegrast
A representative workflow for a key coupling step in Lifitegrast synthesis is outlined below:
General Amide Coupling Protocol:
-
A key carboxylic acid intermediate is activated using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like hydroxybenzotriazole (HOBt).[9]
-
The activated intermediate is then reacted with a primary amine intermediate in a suitable solvent.[2]
-
The reaction progress is monitored by an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is worked up to isolate the crude product.
-
The crude product is purified using techniques like column chromatography or recrystallization to yield the final Lifitegrast product with high purity.[8]
The formation of this compound would likely result from the presence of a deschloro-version of the relevant tetrahydroisoquinoline starting material or intermediate.
Analytical Methods for Impurity Profiling
The identification and quantification of this compound and other related substances in Lifitegrast are typically performed using stability-indicating chromatographic methods, primarily reverse-phase HPLC.[10][11]
Representative HPLC Method Parameters:
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid) and an organic modifier (e.g., acetonitrile and methanol) is often employed.[10][11]
-
Flow Rate: A typical flow rate is around 0.8 mL/min.[11]
-
Detection: UV detection at a suitable wavelength is used to monitor the elution of Lifitegrast and its impurities.[1]
For the structural elucidation and characterization of impurities like this compound, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[11]
Quantitative Data
As this compound is primarily characterized as an impurity, extensive quantitative data on its specific biological activity or physicochemical properties are not widely published. The focus in pharmaceutical analysis is on its detection and quantification relative to the Lifitegrast API.
| Parameter | Information |
| Purity (as a reference standard) | Typically available at >95% purity for analytical purposes.[12] |
| Biological Activity | Not well-characterized; as an impurity, the primary concern is its potential impact on the safety and efficacy of Lifitegrast. |
Conclusion
This compound is a critical process-related impurity in the manufacture of Lifitegrast. A thorough understanding of its chemical properties, potential routes of formation, and analytical methods for its detection is paramount for ensuring the quality and safety of the final drug product. This guide provides a foundational understanding for researchers and professionals involved in the development, manufacturing, and analysis of Lifitegrast. Further research into the specific biological activity of this compound may be warranted to fully assess its toxicological profile.
References
- 1. A specific chiral HPLC method for lifitegrast and determination of enantiomeric impurity in drug substance, ophthalmic product and stressed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lifitegrast ophthalmic solution in the treatment of signs and symptoms of dry eye disease: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impurity.com [impurity.com]
- 6. What is the mechanism of Lifitegrast? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Improved Synthesis Route for Lifitegrast - ChemistryViews [chemistryviews.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. advatechgroup.com [advatechgroup.com]
Potential Biological Activity of 5-Deschlorolifitegrast: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a theoretical overview of the potential biological activity of 5-Deschlorolifitegrast. This compound is recognized as an impurity of Lifitegrast[1], and to date, no dedicated studies on its specific biological activity or mechanism of action have been published in peer-reviewed literature. The information presented herein is extrapolated from the known pharmacology of the parent compound, Lifitegrast, and general principles of medicinal chemistry.
Introduction
Lifitegrast is a small molecule integrin antagonist approved for the treatment of dry eye disease.[2][3][4] It functions by inhibiting the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1), a key step in the inflammatory cascade associated with this condition.[2][4][5][6] this compound is an impurity generated during the synthesis or degradation of Lifitegrast, characterized by the absence of a chlorine atom at the 5-position of the tetrahydroisoquinoline core. This whitepaper aims to provide a technical guide on the potential biological activity of this compound, drawing upon the established knowledge of Lifitegrast's mechanism of action and the structure-activity relationships (SAR) of its analogs.
The LFA-1/ICAM-1 Signaling Pathway and the Role of Lifitegrast
The interaction between LFA-1, an integrin expressed on the surface of leukocytes, and its ligand ICAM-1, which is upregulated on inflamed endothelial and epithelial cells, is a critical event in T-cell activation, adhesion, and migration to inflammatory sites.[2][4] This interaction facilitates the formation of an immunological synapse, leading to the release of pro-inflammatory cytokines and the perpetuation of the inflammatory response in dry eye disease.[5]
Lifitegrast acts as a competitive antagonist at the LFA-1 binding site, preventing its interaction with ICAM-1.[2] This blockade of the LFA-1/ICAM-1 pathway inhibits T-cell mediated inflammation.
Potential Biological Activity of this compound: A Structure-Activity Relationship Perspective
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to interact with its biological target. In the case of Lifitegrast, the tetrahydroisoquinoline (THIQ) scaffold is considered a critical pharmacophore for its LFA-1/ICAM-1 antagonist activity.
The key structural difference between Lifitegrast and this compound is the absence of the chlorine atom at the 5-position of the THIQ ring. Halogen atoms, such as chlorine, can influence a molecule's properties in several ways:
-
Electronic Effects: Chlorine is an electron-withdrawing group, which can alter the electron density of the aromatic ring and influence interactions with the protein target.
-
Steric Effects: The size of the chlorine atom can affect the conformation of the molecule and its fit within the binding pocket of LFA-1.
-
Hydrophobic Interactions: The chlorine atom can participate in hydrophobic interactions within the binding site, contributing to the overall binding affinity.
Given the importance of the THIQ scaffold, it is plausible that the removal of a key substituent like the 5-chloro group could impact the binding affinity of this compound for LFA-1. Without experimental data, it is difficult to predict the exact nature of this impact. The chlorine atom could be crucial for optimal binding, and its absence might lead to a significant reduction in inhibitory activity. Conversely, it is also possible that this specific substitution has a minimal effect on the overall conformation and binding, resulting in retained, albeit potentially reduced, biological activity.
Quantitative Data
Currently, there is no publicly available quantitative data on the biological activity of this compound. The following table presents the known data for Lifitegrast for comparative purposes.
| Compound | Target | Assay Type | IC50 | Binding Affinity (Kd) |
| Lifitegrast | LFA-1/ICAM-1 | Cell Adhesion Assay | ~2.98 nM | Not Reported |
| This compound | LFA-1/ICAM-1 | Not Available | Not Available | Not Available |
Experimental Protocols
The following are detailed methodologies for key experiments that would be necessary to determine the biological activity of this compound. These protocols are based on the types of assays used to characterize Lifitegrast and its analogs.
LFA-1/ICAM-1 Cell-Based Adhesion Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the inhibition of LFA-1/ICAM-1 mediated cell adhesion.
Methodology:
-
Cell Culture: Human T-lymphocyte cell line (e.g., Jurkat cells), which endogenously express LFA-1, are cultured under standard conditions.
-
Plate Coating: 96-well plates are coated with recombinant human ICAM-1 and blocked to prevent non-specific binding.
-
Compound Preparation: A serial dilution of this compound is prepared in an appropriate assay buffer.
-
Cell Labeling and Treatment: Jurkat cells are labeled with a fluorescent dye (e.g., Calcein-AM). The labeled cells are then incubated with varying concentrations of this compound or vehicle control.
-
Adhesion Assay: The pre-treated Jurkat cells are added to the ICAM-1 coated wells and allowed to adhere for a specified time.
-
Washing: Non-adherent cells are removed by a standardized washing procedure.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader.
-
Data Analysis: The fluorescence intensity is plotted against the compound concentration, and the IC50 value is calculated using a non-linear regression model.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding affinity (Kd) of this compound to purified LFA-1.
Methodology:
-
Chip Preparation: A sensor chip (e.g., CM5) is functionalized with an anti-histidine antibody.
-
Ligand Immobilization: Recombinant, purified human LFA-1 with a histidine tag is captured on the sensor chip surface.
-
Analyte Injection: A series of concentrations of this compound are injected over the chip surface, allowing for association.
-
Dissociation: After the association phase, a running buffer is flowed over the chip to monitor the dissociation of the compound.
-
Regeneration: The chip surface is regenerated to remove the bound analyte and ligand for subsequent injections.
-
Data Analysis: The sensorgrams obtained are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Conclusion and Future Directions
While this compound is identified as an impurity of Lifitegrast, its potential biological activity remains uncharacterized. Based on the structure-activity relationship of Lifitegrast and its analogs, it is conceivable that the absence of the 5-chloro substituent on the tetrahydroisoquinoline ring could modulate its inhibitory activity on the LFA-1/ICAM-1 interaction. To ascertain the precise biological profile of this compound, empirical testing is imperative. The experimental protocols outlined in this whitepaper provide a roadmap for such an investigation. Future studies should focus on synthesizing and isolating pure this compound to perform in vitro binding and cell-based functional assays. These studies will be crucial in determining whether this impurity possesses any significant biological activity, which could have implications for the safety and efficacy profile of Lifitegrast.
References
- 1. LFA-1 Affinity Regulation Is Necessary for the Activation and Proliferation of Naive T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Products [chemicea.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Identification of 5-Deschlorolifitegrast in Drug Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist indicated for the treatment of the signs and symptoms of dry eye disease. As with any pharmaceutical product, the identification and control of impurities are critical to ensure its safety and efficacy. 5-Deschlorolifitegrast is a known impurity of lifitegrast, characterized by the absence of a chlorine atom at the 5-position of the tetrahydroisoquinoline ring system. This guide provides a comprehensive overview of the analytical methodologies for the identification and quantification of this compound in lifitegrast drug formulations. It is intended to serve as a technical resource for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
The control of impurities is a mandatory requirement by regulatory agencies worldwide. For ophthalmic solutions like lifitegrast, ensuring the purity of the active pharmaceutical ingredient (API) is of utmost importance to prevent potential eye irritation or other adverse effects. This document details the necessary experimental protocols, data presentation, and workflow for the robust identification of this compound.
Chemical Structures and Relationship
The chemical structures of lifitegrast and its impurity, this compound, are presented below. The key structural difference is the substitution at the 5-position of the isoquinoline ring.
Caption: Structural comparison of Lifitegrast and this compound.
Analytical Methodologies
The primary analytical techniques for the identification and quantification of this compound and other related substances in lifitegrast formulations are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods offer the necessary specificity, sensitivity, and accuracy for impurity profiling.
High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is essential for the routine quality control of lifitegrast and for the detection of impurities like this compound.
3.1.1 Experimental Protocol: HPLC Method for Impurity Profiling
This protocol is a composite based on established methods for lifitegrast impurity analysis.
| Parameter | Condition |
| Column | Primesil C18 (250 x 4.6 mm, 3 µm) or equivalent |
| Mobile Phase A | 0.1% Orthophosphoric acid in water |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |
| Gradient | Time (min) |
| 0 | |
| 5 | |
| 15 | |
| 20 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Autosampler Temp. | 5°C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
3.1.2 Sample Preparation
-
Standard Solution: Prepare a standard solution of lifitegrast and, if available, a reference standard of this compound in a suitable diluent (e.g., Mobile Phase A:Mobile Phase B 50:50).
-
Sample Solution: Dilute the lifitegrast drug formulation with the same diluent to a suitable concentration for analysis.
3.1.3 Method Validation Parameters
The analytical method should be validated according to ICH Q2(R1) guidelines, including the following parameters:
| Parameter | Typical Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from lifitegrast and other impurities. |
| Linearity | R² > 0.99 for the calibration curve of this compound. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Accuracy | Recovery of spiked this compound should be within 80-120%. |
| Precision (Repeatability & Intermediate) | RSD < 10% for the quantification of this compound at the LOQ level. |
| Robustness | The method should be insensitive to small, deliberate variations in parameters like flow rate, column temperature, and mobile phase composition. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the unambiguous identification and characterization of impurities, especially when reference standards are not available. It is particularly useful in forced degradation studies to elucidate the structure of unknown degradation products.
3.2.1 Experimental Protocol: LC-MS for Structural Elucidation
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 20 mM Ammonium formate in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of lifitegrast and its impurities |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes |
| Data Acquisition | Full scan and product ion scan (MS/MS) |
Experimental Workflow
The following diagram illustrates the general workflow for the identification of this compound in a drug formulation.
Caption: General experimental workflow for this compound analysis.
Formation Pathway and Control
This compound is likely formed during the synthesis of lifitegrast or as a degradation product. The exact mechanism of its formation is not extensively detailed in publicly available literature but is presumed to involve a dechlorination reaction.
Control Strategies:
-
Process Optimization: Careful control of reaction conditions during the synthesis of lifitegrast can minimize the formation of this compound.
-
Purification: Effective purification steps in the manufacturing process are crucial to remove this and other impurities to acceptable levels.
-
Forced Degradation Studies: Understanding the conditions under which this compound is formed (e.g., exposure to light, heat, or specific pH) can help in defining appropriate storage and handling conditions for the drug product.
Lifitegrast Mechanism of Action: LFA-1/ICAM-1 Signaling Pathway
To understand the biological context of lifitegrast, it is important to be familiar with its mechanism of action. Lifitegrast blocks the interaction between LFA-1 on T-cells and its ligand, intercellular adhesion molecule-1 (ICAM-1), on the ocular surface. This interaction is a key step in the inflammatory cascade associated with dry eye disease.
Caption: Lifitegrast blocks the LFA-1/ICAM-1 interaction, inhibiting T-cell mediated inflammation.
Conclusion
The identification and control of this compound are essential for ensuring the quality, safety, and efficacy of lifitegrast drug formulations. This technical guide has provided a comprehensive overview of the analytical methodologies, experimental protocols, and workflows necessary for this purpose. The use of validated HPLC methods for routine quality control and advanced LC-MS techniques for structural confirmation are key to a robust impurity control strategy. By implementing these methods, pharmaceutical scientists and manufacturers can ensure that their lifitegrast products meet the stringent regulatory requirements and are safe for patient use.
Pharmacopeial Standards for 5-Deschlorolifitegrast: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacopeial standards and analytical methodologies relevant to 5-Deschlorolifitegrast, a known impurity of the active pharmaceutical ingredient (API) Lifitegrast. As an impurity, the control of this compound is intrinsically linked to the quality control of Lifitegrast. This document outlines the typical impurity profile, analytical procedures for identification and quantification, and acceptance criteria as would be established in a pharmacopeial monograph for Lifitegrast.
Introduction to this compound
This compound is a process-related impurity of Lifitegrast, an antagonist of the lymphocyte function-associated antigen-1 (LFA-1), indicated for the treatment of the signs and symptoms of dry eye disease.[1][2][3] The chemical structure of this compound differs from Lifitegrast by the absence of a chlorine atom on the tetrahydroisoquinoline ring system. The control of this and other impurities is critical to ensure the safety and efficacy of the final drug product.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | (S)-2-(2-(benzofuran-6-carbonyl)-7-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid |
| CAS Number | 2322380-18-5 |
| Molecular Formula | C₂₉H₂₅ClN₂O₇S |
| Molecular Weight | 597.04 g/mol |
Impurity Profiling and Acceptance Criteria
The impurity profile of a drug substance is a critical component of its quality control. For Lifitegrast, the impurities are categorized as organic impurities (including process-related impurities and degradation products), inorganic impurities, and residual solvents. This compound falls under the category of a specified organic impurity.
Table 2: Typical Acceptance Criteria for Impurities in Lifitegrast Drug Substance
| Impurity | Acceptance Criterion |
| This compound | ≤ 0.15% |
| Each Specified Identified Impurity | ≤ 0.10% - 0.20% |
| Each Unspecified Impurity | ≤ 0.10% |
| Total Impurities | ≤ 1.0% |
Note: These are typical limits and may vary based on the specific manufacturing process and regulatory filings.
Analytical Methodologies
The identification and quantification of this compound and other impurities in Lifitegrast are typically performed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Forced degradation studies are conducted to ensure the method's ability to separate the active ingredient from all potential degradation products and process-related impurities.[2][7][8]
Identification
The identification of this compound is typically achieved by comparing the retention time of the peak in the chromatogram of the test sample with that of a qualified reference standard.
Assay and Related Substances
A validated reversed-phase HPLC (RP-HPLC) method is commonly employed for the simultaneous determination of the assay of Lifitegrast and the quantification of its related substances, including this compound.
Table 3: Typical HPLC Method Parameters for Lifitegrast Impurity Profiling
| Parameter | Typical Conditions |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | Buffer solution (e.g., phosphate buffer) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A gradient elution is typically used to achieve optimal separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C - 40°C |
| Detection | UV at a specific wavelength (e.g., 260 nm) |
| Injection Volume | 10 - 20 µL |
Experimental Protocols
The following sections provide detailed, representative experimental protocols for the analysis of Lifitegrast and its impurities.
Identification by HPLC
Objective: To confirm the identity of this compound in a Lifitegrast sample.
Methodology:
-
Standard Solution Preparation: Prepare a solution of the this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Test Solution Preparation: Prepare a solution of the Lifitegrast test sample in the same diluent.
-
Chromatographic System: Use an HPLC system equipped with a C18 column and a UV detector, as detailed in Table 3.
-
Procedure: Inject the standard and test solutions into the chromatograph and record the chromatograms.
-
Analysis: The retention time of the principal peak corresponding to this compound in the chromatogram of the test solution should be consistent with that of the main peak in the chromatogram of the standard solution.
Determination of Related Substances by HPLC
Objective: To quantify the levels of this compound and other impurities in a Lifitegrast sample.
Methodology:
-
Standard Solution Preparation: Prepare a solution of the Lifitegrast reference standard of a known concentration in a suitable diluent. Prepare a separate solution of the this compound reference standard.
-
Test Solution Preparation: Prepare a solution of the Lifitegrast test sample in the same diluent.
-
Chromatographic System: Use a validated stability-indicating HPLC method as described in Table 3.
-
Procedure: Inject the diluent (as a blank), the standard solutions, and the test solution into the chromatograph. Record the chromatograms for a run time that allows for the elution of all impurities.
-
Calculation: The percentage of each impurity is calculated by comparing the peak area of the impurity in the test solution to the peak area of the Lifitegrast or the specific impurity reference standard in the standard solution, taking into account the respective concentrations and response factors, if applicable.
Visualizations
Signaling Pathway of Lifitegrast
Lifitegrast functions by inhibiting the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[9][10] This interaction is a key step in the T-cell mediated inflammatory cascade that is implicated in dry eye disease.
Caption: Lifitegrast's mechanism of action: blocking the LFA-1 and ICAM-1 interaction.
Experimental Workflow for Impurity Analysis
The general workflow for identifying and quantifying impurities such as this compound in a Lifitegrast drug substance is a systematic process involving sample preparation, chromatographic separation, and data analysis.
Caption: General workflow for the analysis of impurities in Lifitegrast.
Logical Relationship of Pharmacopeial Control
The control of an impurity like this compound is a component of the overall quality control strategy for the Lifitegrast drug substance, as dictated by pharmacopeial standards and regulatory guidelines.
Caption: Hierarchical control of this compound within pharmacopeial standards.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. veeprho.com [veeprho.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. medscape.com [medscape.com]
- 10. orpdl.org [orpdl.org]
Navigating the Physicochemical Landscape of 5-Deschlorolifitegrast: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available data on the solubility and stability of 5-Deschlorolifitegrast, a critical impurity and analogue of the dry eye disease drug, Lifitegrast. Due to the limited publicly available data for this compound, this guide leverages information on the parent compound, Lifitegrast, to provide a predictive assessment of its physicochemical properties. This document is intended to serve as a valuable resource for researchers and drug development professionals by outlining key experimental protocols for determining solubility and stability, and by visualizing the associated biological pathway.
Introduction
This compound is a key process-related impurity of Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist used in the treatment of keratoconjunctivitis sicca (dry eye disease). The interaction between LFA-1 on T-cells and its ligand, intercellular adhesion molecule-1 (ICAM-1), on inflamed tissues is a critical step in the inflammatory cascade.[1][2] By blocking this interaction, Lifitegrast and, presumably, its analogue this compound, can mitigate the inflammatory response. Understanding the solubility and stability of this compound is paramount for its use as a reference standard in analytical methods and for ensuring the quality and safety of the Lifitegrast drug product.
Solubility Profile
Table 1: Quantitative Solubility Data for Lifitegrast
| Solvent/System | Solubility |
| Water | Soluble[3] |
| DMSO | ~30 mg/mL[4], 100 mg/mL[5] |
| Dimethyl formamide | ~30 mg/mL[4] |
| 1:4 solution of DMSO:PBS (pH 7.2) | ~0.2 mg/mL[4] |
| Phosphate-buffered saline | Up to and exceeding 200 mg/mL[6] |
| Ethanol | <1 mg/mL (slightly soluble or insoluble)[5] |
Stability Profile
This compound is known to be hygroscopic, indicating a propensity to absorb moisture from the atmosphere, which can impact its stability. Comprehensive stability studies on this compound under various stress conditions have not been publicly reported. However, forced degradation studies on Lifitegrast provide valuable insights into its potential degradation pathways.
Table 2: Stability of Lifitegrast under Forced Degradation Conditions
| Stress Condition | Observation | Reference |
| Acidic Hydrolysis | Significant degradation | [7] |
| Alkaline Hydrolysis | Significant degradation | [7] |
| Oxidative (H₂O₂) | Slight degradation | [7] |
| Neutral/Water | Stable | [7] |
| Photolytic | Stable | [7] |
| Thermal | Stable | [7] |
These findings suggest that this compound is likely to be susceptible to degradation under acidic and alkaline conditions. The primary degradation products of Lifitegrast under acidic stress are (S)-2-(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) propanoic acid (DP1) and benzofuran-6-carboxylic acid (DP2).[8][9][10]
Experimental Protocols
The following are detailed methodologies for key experiments to determine the solubility and stability of a compound like this compound.
Kinetic and Thermodynamic Solubility Assays
Objective: To determine the aqueous solubility of the test compound under kinetic and thermodynamic conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Kinetic Solubility:
-
Add aliquots of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate to achieve a range of concentrations.
-
Shake the plate for a specified period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).[11]
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is first observed is the kinetic solubility.[12][13]
-
-
Thermodynamic Solubility (Shake-Flask Method):
-
Add an excess amount of the solid test compound to an aqueous buffer in a sealed vial.
-
Shake the vial at a controlled temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11][14]
-
Filter or centrifuge the suspension to remove undissolved solids.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]
-
Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways of the test compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of the test compound in appropriate solvents for each stress condition.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80°C).
-
Alkaline Hydrolysis: Treat the sample with a base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Photolytic Degradation: Expose the solid or solution sample to UV and visible light according to ICH Q1B guidelines.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Hygroscopicity Testing
Objective: To determine the hygroscopic nature of the test compound.
Methodology (Gravimetric Sorption Analysis):
-
Sample Preparation: Place a small, accurately weighed amount of the test compound (e.g., 5-15 mg) into a dynamic vapor sorption (DVS) instrument.[15]
-
Equilibration: Equilibrate the sample at a low relative humidity (RH) (e.g., 0% RH).
-
Sorption/Desorption Cycle: Subject the sample to a pre-defined humidity program, typically involving incremental increases in RH from 0% to 90% and then decreases back to 0%. The weight change of the sample is continuously monitored at each RH step until equilibrium is reached.
-
Data Analysis: Plot the percentage change in mass as a function of RH to generate a sorption-desorption isotherm. The degree of hygroscopicity can be classified based on the percentage of moisture uptake at a specific RH (e.g., 80% RH at 25°C).[16]
Mechanism of Action: LFA-1/ICAM-1 Signaling Pathway
Lifitegrast, and by extension this compound, acts as an antagonist to LFA-1. This prevents the interaction between LFA-1 on T-cells and ICAM-1 on various cell types, including endothelial and antigen-presenting cells. This interaction is a key step in T-cell activation, migration, and the subsequent release of pro-inflammatory cytokines.[1][2][17]
Conclusion
While specific quantitative data for the solubility and stability of this compound are limited, this guide provides a framework for understanding its likely physicochemical properties based on data from its parent compound, Lifitegrast. The provided experimental protocols offer a starting point for researchers to generate specific data for this compound. A thorough characterization of its solubility and stability is essential for its effective use as a reference standard and for ensuring the quality of Lifitegrast formulations. Further research into the specific properties of this compound is warranted to build upon the foundational information presented in this guide.
References
- 1. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LFA-1/ICAM-1 Interaction as a Therapeutic Target in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Acidic hydrolytic stability of the Lifitegrast: Degradation, Method development, Validation, Synthesis, LC-MS/NMR Characterization, In silico and In vitro cytotoxicity | CoLab [colab.ws]
- 10. Acidic hydrolytic stability of the Lifitegrast: Degradation, Method development, Validation, Synthesis, LC-MS/NMR Characterization, In silico and In vitro cytotoxicity | Sciety Labs (Experimental) [labs.sciety.org]
- 11. conceptlifesciences.com [conceptlifesciences.com]
- 12. Aqueous Solubility Assay - Enamine [enamine.net]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. enamine.net [enamine.net]
- 15. jocpr.com [jocpr.com]
- 16. asiapharmaceutics.info [asiapharmaceutics.info]
- 17. Lifitegrast | C29H24Cl2N2O7S | CID 11965427 - PubChem [pubchem.ncbi.nlm.nih.gov]
5-Deschlorolifitegrast: A Technical Guide on a Key Lifitegrast-Related Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist, is a cornerstone in the treatment of dry eye disease. Its mechanism of action involves the inhibition of T-cell mediated inflammation by blocking the interaction between LFA-1 and its cognate ligand, intercellular adhesion molecule-1 (ICAM-1). The chemical stability and degradation profile of lifitegrast are of paramount importance for ensuring its safety and efficacy. This technical guide provides an in-depth analysis of lifitegrast's degradation products, with a special focus on 5-deschlorolifitegrast, a known impurity. This document will detail the formation of various degradation products under stress conditions, present analytical methodologies for their characterization, and provide context through the relevant biological pathways.
This compound: An Impurity Profile
Available data indicates that this compound, with the chemical name (S)-2-(2-(Benzofuran-6-carbonyl)-5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic Acid, is classified as a process-related impurity of lifitegrast rather than a degradation product formed under stress conditions. Process-related impurities are substances that are formed during the manufacturing process of the active pharmaceutical ingredient (API) and are typically monitored and controlled to ensure the quality and safety of the final drug product.
Forced Degradation Studies of Lifitegrast
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Lifitegrast has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acidic, alkaline, oxidative, thermal, and photolytic stress. These studies have revealed that lifitegrast is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[1][2]
Summary of Lifitegrast Degradation Products
Several degradation products (DPs) of lifitegrast have been identified and characterized using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). The primary degradation pathways involve the hydrolysis of the amide bond and modifications to the benzofuran and piperidine rings.[3]
| Degradation Product (DP) | Formation Condition(s) | Brief Description |
| DP1 | Acidic and Alkaline Hydrolysis | Result of the cleavage of the amide bond linking the benzofuran moiety to the core structure. Identified as (S)-2-(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) propanoic acid.[4] |
| DP2 | Acidic and Alkaline Hydrolysis | The other product of amide bond cleavage, identified as benzofuran-6-carboxylic acid.[4] |
| DP3 | Oxidative Stress | Characterized by a double bond in the dichlorotetrahydroisoquinoline ring.[1][3] |
| DP4 - DP12 | Oxidative Stress | A range of further degradation products identified under extended oxidative stress, involving modifications to the benzofuran and piperidine rings.[3] |
Quantitative Data from Forced Degradation Studies
The extent of lifitegrast degradation varies depending on the stressor and conditions. The following table summarizes available quantitative data.
| Stress Condition | Degradation (%) | Reference |
| Alkaline (0.1N NaOH, 80°C, 24h) | 62.48% | [5] |
| Photolytic (liquid state) | 7.67% | [5] |
| Acidic, Peroxide, Photolytic (solid state), Thermal | Stable | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of stability studies. Below are outlines of typical experimental protocols used in the analysis of lifitegrast and its degradation products.
Forced Degradation Study Protocol
-
Preparation of Stock Solution: A stock solution of lifitegrast is prepared in a suitable solvent, such as methanol or a mixture of acetonitrile and water.
-
Stress Conditions:
-
Acidic Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 N HCl) and heated (e.g., at 80°C) for a specified duration.
-
Alkaline Hydrolysis: The drug solution is treated with a base (e.g., 0.1 N NaOH) and heated (e.g., at 80°C) for a specified duration.
-
Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: The solid drug or its solution is exposed to high temperatures (e.g., 60°C).
-
Photolytic Degradation: The drug solution is exposed to UV light as per ICH Q1B guidelines.
-
-
Sample Neutralization and Dilution: After exposure to the stressor, acidic and basic samples are neutralized. All samples are then diluted to a suitable concentration for analysis.
Analytical Method: Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for the separation and quantification of lifitegrast and its degradation products.
-
Column: A C18 column (e.g., Shimadzu Ultra C18, 100 x 2.1 mm, 3.0 µm) is typically used.[1]
-
Mobile Phase: A gradient elution is often used with a mobile phase consisting of an aqueous component (e.g., 0.1% orthophosphoric acid or 20 mM ammonium formate) and an organic component (e.g., a mixture of acetonitrile and methanol).[1][3]
-
Flow Rate: A typical flow rate is 0.8 mL/min.[1]
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm) is used for quantification.[3]
-
Mass Spectrometry: For characterization of degradation products, the HPLC system is coupled to a mass spectrometer (e.g., LC-Q-TOF-MS/MS).[1]
Visualizations
Lifitegrast Degradation Pathway
The following diagram illustrates the primary degradation pathways of lifitegrast under hydrolytic and oxidative stress.
Caption: Primary degradation pathways of Lifitegrast.
Experimental Workflow for Degradation Product Analysis
This diagram outlines the typical workflow for conducting forced degradation studies and characterizing the resulting products.
Caption: Workflow for Lifitegrast degradation analysis.
Lifitegrast Mechanism of Action: LFA-1/ICAM-1 Signaling Pathway
Lifitegrast exerts its therapeutic effect by disrupting the T-cell mediated inflammatory cascade in the ocular surface. The following diagram illustrates this signaling pathway.
Caption: Lifitegrast's inhibition of LFA-1/ICAM-1 interaction.
Conclusion
This technical guide has provided a comprehensive overview of the degradation of lifitegrast, with a clear distinction of this compound as a process-related impurity. Understanding the degradation pathways and having robust, validated analytical methods are critical for ensuring the quality, safety, and efficacy of lifitegrast formulations. The provided experimental outlines and visualizations serve as a valuable resource for researchers and professionals in the field of drug development and analysis. Further research into the toxicological profiles of the identified degradation products is recommended to fully assess their impact.
References
- 1. tandfonline.com [tandfonline.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. mdpi.com [mdpi.com]
- 4. Acidic hydrolytic stability of the Lifitegrast: Degradation, Method development, Validation, Synthesis, LC-MS/NMR Characterization, In silico and In vitro cytotoxicity | Sciety Labs (Experimental) [labs.sciety.org]
- 5. Acidic hydrolytic stability of the Lifitegrast: Degradation, Method development, Validation, Synthesis, LC-MS/NMR Characterization, In silico and In vitro cytotoxicity | CoLab [colab.ws]
Methodological & Application
Application Note: A Validated HPLC-UV Method for the Quantification of 5-Deschlorolifitegrast in Pharmaceutical Formulations
Abstract
This application note describes a sensitive, specific, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 5-Deschlorolifitegrast, a key related substance of the active pharmaceutical ingredient Lifitegrast. The method utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, making it suitable for routine quality control and stability testing of this compound in bulk drug and pharmaceutical dosage forms. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.
Introduction
Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist used in the treatment of dry eye disease.[1][2][3] During the synthesis and storage of Lifitegrast, various related substances and degradation products can be formed. This compound is a potential process-related impurity that lacks a chlorine atom present in the parent molecule. Accurate quantification of this impurity is critical to ensure the quality, safety, and efficacy of the final drug product. This application note presents a detailed protocol for a validated HPLC-UV method developed for the precise quantification of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals: this compound reference standard, Lifitegrast, HPLC grade acetonitrile, methanol, and water, and analytical grade phosphoric acid.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in Table 1.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v), pH 3.0 with H₃PO₄ |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm |
| Run Time | 10 minutes |
Protocols
Standard Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 20 µg/mL.
Sample Preparation (for a hypothetical ophthalmic solution)
-
Take a volume of the ophthalmic solution equivalent to 5 mg of the active ingredient and transfer it to a 50 mL volumetric flask.
-
Add approximately 40 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Specificity
The specificity of the method was evaluated by injecting the blank (mobile phase), a solution of Lifitegrast, and a solution of this compound. The chromatograms demonstrated that there was no interference from the blank or Lifitegrast at the retention time of this compound.
Linearity
The linearity of the method was assessed by analyzing six concentrations of this compound ranging from 1 µg/mL to 20 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15234 |
| 2.5 | 38102 |
| 5 | 75985 |
| 10 | 151890 |
| 15 | 227543 |
| 20 | 303120 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
The accuracy of the method was determined by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration). A known amount of this compound was spiked into a placebo sample matrix.
Table 3: Accuracy (Recovery) Data
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD (n=3) |
| 80 | 8 | 7.95 | 99.38 | 0.85 |
| 100 | 10 | 10.08 | 100.80 | 0.62 |
| 120 | 12 | 11.92 | 99.33 | 0.71 |
Precision
The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate injections of a 10 µg/mL solution were performed on the same day and on three different days.
Table 4: Precision Data
| Precision Type | % RSD (n=6) |
| Repeatability | 0.54 |
| Intermediate Precision | 0.92 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.45 |
Robustness
The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions, including the flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±2°C). The results showed no significant changes in the system suitability parameters, indicating the robustness of the method.
Results and Discussion
The developed RP-HPLC method provides a reliable and efficient means for the quantification of this compound. The chromatographic conditions were optimized to achieve good resolution and a symmetrical peak shape for this compound. The validation results confirm that the method is linear, accurate, precise, and robust for its intended purpose.
Conclusion
A simple, rapid, and reliable RP-HPLC method for the quantification of this compound has been developed and validated as per ICH guidelines. The method is suitable for the routine quality control analysis of this compound in bulk drug and pharmaceutical formulations.
Visualizations
Caption: Workflow for Analytical Method Development and Validation.
Caption: Logical Relationship of the Analytical Method Components.
References
- 1. [PDF] A Validated Method Developed for Estimation of Lifitegrast in Bulk and Pharmaceutical Dosage Form by UV-Spectrophotometer and RP-HPLC | Semantic Scholar [semanticscholar.org]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. (Open Access) A Validated Method Developed for Estimation of Lifitegrast in Bulk and Pharmaceutical Dosage Form by UV-Spectrophotometer and RP-HPLC (2022) | Pannu S | 3 Citations [scispace.com]
Application Note: A Stability-Indicating HPLC Method for the Separation of Lifitegrast and its Process-Related Impurity, 5-Deschlorolifitegrast
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of Lifitegrast and its potential process-related impurity, 5-Deschlorolifitegrast. The method is designed for use in research, development, and quality control environments to ensure the purity and stability of Lifitegrast. The described protocol provides a clear and reproducible procedure, and the included data illustrates the successful separation of the two compounds.
Introduction
Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist indicated for the treatment of the signs and symptoms of dry eye disease.[1] It functions by blocking the interaction between LFA-1 on T-cells and its ligand, the intercellular adhesion molecule-1 (ICAM-1), which is overexpressed on inflamed ocular surfaces. This interaction is a key step in the inflammatory cascade. During the synthesis of Lifitegrast, various process-related impurities can be generated. One such potential impurity is this compound, which lacks a chlorine atom on the tetrahydroisoquinoline ring system. The presence of this and other impurities must be carefully monitored to ensure the safety and efficacy of the drug product. This application note provides a detailed HPLC method for the separation of Lifitegrast from this compound.
Signaling Pathway of Lifitegrast
Lifitegrast exerts its therapeutic effect by modulating the T-cell mediated inflammatory response on the ocular surface. The mechanism of action involves the inhibition of the LFA-1/ICAM-1 interaction, which is crucial for T-cell activation, migration, and the formation of an immunological synapse.
References
Application Notes & Protocols: 5-Deschlorolifitegrast as a Reference Standard in Quality Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifitegrast is an active pharmaceutical ingredient (API) used in ophthalmic solutions for the treatment of dry eye disease. As with any pharmaceutical product, ensuring its quality, purity, and potency is paramount. Quality control (QC) testing of Lifitegrast requires well-characterized reference standards for both the API and its potential impurities. 5-Deschlorolifitegrast is a known process-related impurity of Lifitegrast. Its monitoring and control are essential to guarantee the safety and efficacy of the final drug product.
These application notes provide a comprehensive guide for utilizing this compound as a reference standard in the quality control of Lifitegrast. The protocols outlined below are based on established analytical techniques and principles guided by the International Council for Harmonisation (ICH).
Chemical Information
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 2322380-15-2[1] |
| Molecular Formula | C₂₉H₂₅ClN₂O₇S[2] |
| Molecular Weight | 581.04 g/mol [2] |
| Appearance | White to Off-White Solid[2] |
| Solubility | Slightly soluble in DMSO and Methanol[2] |
Application in Quality Control
This compound as a certified reference standard is intended for use in the following QC applications:
-
Identification: To confirm the presence of this compound in test samples of Lifitegrast API or finished product.
-
Purity Analysis: To accurately quantify the levels of this compound as an impurity.
-
Method Validation: As a critical component in the validation of analytical methods for impurity profiling.
Experimental Protocols
The following protocols describe the use of High-Performance Liquid Chromatography (HPLC) for the identification and quantification of this compound in Lifitegrast samples.
Protocol 1: Identification of this compound
Objective: To qualitatively identify the presence of this compound in a Lifitegrast sample by comparing its retention time with that of the reference standard.
Materials:
-
This compound Reference Standard
-
Lifitegrast test sample
-
HPLC grade acetonitrile, methanol, and water
-
Orthophosphoric acid
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
| Parameter | Condition |
| Column | Primesil C18 (250 x 4.6 mm, 3 µm) or equivalent[3] |
| Mobile Phase A | 0.1% Orthophosphoric acid in water[1] |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v)[1] |
| Gradient | 0-3 min, 100% A; 3-15 min, 100-50% A; 16-22 min, 50-0% A; 22-27 min, 0% A; 27-28 min, 0-100% A; 28-35 min, 100% A[4] |
| Flow Rate | 0.8 mL/min[1] |
| Column Temperature | 25°C |
| Detection Wavelength | 215 nm[3] |
| Injection Volume | 10 µL |
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve a suitable amount of this compound Reference Standard in a mixture of methanol and water (50:50 v/v) to obtain a concentration of approximately 1.0 µg/mL.[3]
-
Test Solution Preparation: Prepare a solution of the Lifitegrast test sample in the same diluent at a suitable concentration (e.g., 1 mg/mL).
-
Chromatography: Inject the standard and test solutions into the HPLC system.
-
Analysis: Compare the retention time of the peak corresponding to this compound in the chromatogram of the test solution with the retention time of the peak in the chromatogram of the standard solution. A match in retention times confirms the identity of the impurity.
Protocol 2: Quantification of this compound (Impurity Testing)
Objective: To determine the concentration of this compound in a Lifitegrast sample using an external standard method.
Procedure:
-
Standard and Test Solution Preparation: Prepare as described in Protocol 1.
-
Linearity: To establish linearity, prepare a series of calibration standards of this compound at different concentrations (e.g., from the Limit of Quantification (LOQ) to 150% of the specification limit for the impurity).[3]
-
Chromatography: Inject the blank (diluent), standard solutions, and test solution into the HPLC system.
-
Quantification: Calculate the amount of this compound in the Lifitegrast test sample using the peak area response from the standard and test chromatograms.
Calculation:
Where:
-
Area_impurity_sample = Peak area of this compound in the test sample chromatogram
-
Area_standard = Peak area of this compound in the standard solution chromatogram
-
Conc_standard = Concentration of this compound Reference Standard (e.g., in mg/mL)
-
Conc_sample = Concentration of the Lifitegrast test sample (e.g., in mg/mL)
-
Purity_standard = Purity of the this compound Reference Standard (as a decimal)
Method Validation Parameters (as per ICH Q2(R1))
The analytical method for quantifying this compound should be validated to ensure it is suitable for its intended purpose. Key validation parameters are summarized below.
| Parameter | Acceptance Criteria |
| Specificity | The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, including other impurities and the API. |
| Linearity | A linear relationship between concentration and peak area should be demonstrated over the analytical range (e.g., LOQ to 150% of the specification limit). Correlation coefficient (r²) should be > 0.99. |
| Accuracy | The closeness of test results to the true value. Typically assessed by recovery studies at multiple concentration levels (e.g., 80%, 100%, 120% of the specification limit). Recovery should be within 90-110%. |
| Precision (Repeatability & Intermediate) | Repeatability (intra-assay precision) and intermediate precision (inter-assay precision) should be assessed. The Relative Standard Deviation (RSD) should be ≤ 5%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |
Quality Control Acceptance Criteria
The acceptance criteria for impurities in ophthalmic drug products are guided by regulatory bodies such as the FDA. For impurities like this compound, the following thresholds from ICH Q3B(R2) are often applied, depending on the maximum daily dose of Lifitegrast.
| Threshold | Limit |
| Reporting Threshold | The level above which an impurity must be reported. |
| Identification Threshold | The level above which an impurity must be identified. |
| Qualification Threshold | The level above which an impurity must be qualified (i.e., its safety established). |
Note: Specific limits for a given product must be established based on stability data and toxicological assessments.
Visualizations
Lifitegrast Mechanism of Action
References
- 1. tandfonline.com [tandfonline.com]
- 2. Acidic hydrolytic stability of the Lifitegrast: Degradation, Method development, Validation, Synthesis, LC-MS/NMR Characterization, In silico and In vitro cytotoxicity | Sciety Labs (Experimental) [labs.sciety.org]
- 3. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 4. mdpi.com [mdpi.com]
Application Note: A Robust LC-MS/MS Protocol for the Sensitive Detection of 5-Deschlorolifitegrast in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist approved for the treatment of dry eye disease.[1][2][3] Understanding the pharmacokinetics and metabolism of lifitegrast is crucial for optimizing its therapeutic efficacy and safety. 5-Deschlorolifitegrast is a potential metabolite of lifitegrast. This application note provides a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of this compound in human plasma. The methodology is adapted from established protocols for lifitegrast and is suitable for pharmacokinetic studies and therapeutic drug monitoring.[1][4][5]
Experimental
Materials and Reagents
-
This compound reference standard
-
Lifitegrast-d4 (or other suitable deuterated internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.
-
Thaw human plasma samples and standards at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., 100 ng/mL Lifitegrast-d4 in 50% methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (see section 2.4).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., Atlantis dC18, 5 µm, 2.1 × 150 mm) is suitable for separation.[1]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.0 | 20 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 20 |
| 10.0 | 20 |
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The exact mass of this compound needs to be calculated to determine the precursor ion. Assuming the removal of one chlorine atom (atomic mass ≈ 35.5 amu) and addition of one hydrogen atom (atomic mass ≈ 1 amu) from lifitegrast (molecular weight ≈ 615.1 g/mol ), the approximate molecular weight of this compound would be around 580.6 g/mol . The precursor ion would be [M+H]+. Product ions can be predicted based on the fragmentation of lifitegrast.
-
Ion Source Temperature: 550°C[4]
-
Ion Spray Voltage: 5500 V[4]
-
Curtain Gas: 35 psi[4]
-
Collision Gas: 9 psi[4]
-
Ion Source Gas 1: 45 psi[4]
-
Ion Source Gas 2: 45 psi[4]
MRM Transitions (Hypothetical):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Decluttering Potential (V) | Collision Energy (V) |
| This compound | 581.6 | To be determined | 100 | 110 | 34 |
| Lifitegrast-d4 (IS) | 620.1 | 375.1 | 100 | 110 | 23 |
Note: The product ion for this compound needs to be determined experimentally by infusing a standard solution and performing a product ion scan. Based on the fragmentation of lifitegrast (616.1 → 373.1), a major product ion for this compound could be hypothesized to be around m/z 339.1, corresponding to the loss of the same neutral fragment.[4]
Data Presentation
The quantitative data should be summarized in tables for clear comparison.
Table 1: Calibration Curve for this compound in Human Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |
| 0.1 | |||
| 0.5 | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 500 |
Table 2: Quality Control Sample Results for this compound
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low (LQC) | 0.3 | |||
| Medium (MQC) | 30 | |||
| High (HQC) | 400 |
Workflow and Signaling Pathway Diagrams
Below are diagrams illustrating the experimental workflow.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Conclusion
This application note details a comprehensive and robust LC-MS/MS protocol for the quantification of this compound in human plasma. The method utilizes a simple protein precipitation technique for sample preparation and a sensitive triple quadrupole mass spectrometer for detection. This protocol is well-suited for high-throughput analysis in a research or clinical setting, enabling further investigation into the metabolism and pharmacokinetics of lifitegrast.
References
- 1. Establishment of an LC-MS/MS method for quantification of lifitegrast in rabbit plasma and ocular tissues and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lifitegrast Ophthalmic Solution 5%: A Review in Dry Eye Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5-Deschlorolifitegrast in Forced Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forced degradation studies are a critical component of the drug development process, mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[1][2][3] These studies involve subjecting a drug substance to stress conditions more severe than accelerated stability testing to understand its degradation pathways and to develop stability-indicating analytical methods.[2][3] 5-Deschlorolifitegrast is a known impurity of Lifitegrast, a therapeutic agent used for treating the signs and symptoms of dry eye disease.[4] Therefore, the application of forced degradation studies in this context is primarily focused on the parent drug, Lifitegrast, to understand the formation and fate of its impurities, including this compound, under various stress conditions. This ensures that the analytical methods developed are specific and can adequately quantify all potential degradation products, ensuring the safety and efficacy of the final drug product.
Lifitegrast has been shown to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while generally stable under thermal and photolytic stress.[5][6][7][8] The degradation process can lead to the formation of several degradation products (DPs). Understanding the formation of these DPs, including impurities like this compound, is essential for establishing the intrinsic stability of the drug molecule and for the development of stable formulations.
Experimental Protocols
The following protocols are based on established methods for the forced degradation of Lifitegrast and are designed to assess the formation of its degradation products, including this compound.
Materials and Reagents
-
Lifitegrast Active Pharmaceutical Ingredient (API)
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or Orthophosphoric acid
-
Water (Milli-Q or equivalent)
Stress Conditions
The following stress conditions are recommended to induce degradation of Lifitegrast. The extent of degradation should ideally be between 5-20% to avoid the formation of secondary, irrelevant degradation products.[2][9][10]
1. Acidic Hydrolysis:
-
Procedure: Dissolve Lifitegrast in a suitable solvent and add the acidic solution. The reaction mixture can be heated (e.g., at 60-80°C) for a specified duration. Samples should be withdrawn at various time points, neutralized with an appropriate amount of base (e.g., NaOH), and diluted with the mobile phase to the desired concentration before analysis.
2. Basic Hydrolysis:
-
Reagent: 0.1 M to 1 M NaOH.[9]
-
Procedure: Dissolve Lifitegrast in a suitable solvent and add the basic solution. The reaction can be carried out at room temperature or with heating. Samples should be withdrawn periodically, neutralized with an appropriate acid (e.g., HCl), and prepared for analysis.
3. Oxidative Degradation:
-
Reagent: 3% to 30% Hydrogen Peroxide (H₂O₂).
-
Procedure: Treat a solution of Lifitegrast with H₂O₂ at room temperature. The reaction should be monitored, and samples taken at different intervals for analysis.
4. Thermal Degradation:
-
Procedure: The solid drug substance is exposed to dry heat (e.g., in an oven at a temperature above the accelerated stability conditions, such as 60-80°C) for a defined period. A solution of the drug can also be subjected to thermal stress.
5. Photolytic Degradation:
-
Procedure: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
Analytical Method
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.
-
Column: A reversed-phase column, such as a C18 column (e.g., Shimadzu Ultra C18, 100 x 2.1 mm, 3.0 µm), is commonly used.[6][7][8]
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% orthophosphoric acid or formic acid) and an organic solvent like acetonitrile and/or methanol is typically employed.[6][7][8]
-
Detection: UV detection is commonly used. The detection wavelength should be selected to ensure all components of interest are detected.
-
Flow Rate: A typical flow rate is around 0.8 mL/min.[6][7][8]
-
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[6][7][8]
Data Presentation
The following table summarizes the typical degradation behavior of Lifitegrast under various stress conditions, which would be monitored to understand the formation of impurities like this compound.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Typical) | Major Degradation Products |
| Acidic Hydrolysis | 3N HCl | - | - | Significant | DP1, DP2[5] |
| Alkaline Hydrolysis | - | - | - | Significant (e.g., 62.48%)[11] | DP6, DP9[11] |
| Oxidative Degradation | - | - | - | Slight | DP3[6][7] |
| Thermal Degradation | Solid State | - | - | Stable | - |
| Photolytic Degradation | Solid State | - | - | Stable | - |
| Photolytic Degradation | Liquid State | - | - | 7.67%[11] | DP1, DP3, DP4, DP5, DP7, DP10[11] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for forced degradation studies.
Degradation Pathway of Lifitegrast
Caption: Simplified degradation pathways of Lifitegrast.
Conclusion
The application of forced degradation studies to Lifitegrast is essential for understanding the formation of impurities such as this compound. By subjecting the drug to various stress conditions, a comprehensive degradation profile can be established. This information is invaluable for the development and validation of stability-indicating analytical methods, which are a regulatory requirement and crucial for ensuring the quality, safety, and efficacy of the pharmaceutical product. The protocols and data presented here provide a framework for conducting such studies, enabling researchers to effectively evaluate the stability of Lifitegrast and its related substances.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. impurity.com [impurity.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Acidic hydrolytic stability of the Lifitegrast: Degradation, Method development, Validation, Synthesis, LC-MS/NMR Characterization, In silico and In vitro cytotoxicity | CoLab [colab.ws]
Application Note: Determination of 5-Deschlorolifitegrast Impurity in Lifitegrast Drug Substance by High-Performance Liquid Chromatography (HPLC)
Introduction
Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist indicated for the treatment of the signs and symptoms of dry eye disease (DED).[1][2][3] As with any pharmaceutical compound, controlling impurities in the drug substance is critical to ensure its safety and efficacy. One potential process-related impurity in the synthesis of Lifitegrast is 5-Deschlorolifitegrast. This document provides a detailed protocol for the identification and quantification of the this compound impurity in Lifitegrast bulk drug substance using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4]
The method described herein is designed for use by researchers, scientists, and drug development professionals in a quality control or research and development setting.
Materials and Methods
1. Instrumentation and Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Gradient Pump
-
Autosampler with temperature control
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Analytical Balance (5-decimal places)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Syringe filters (0.45 µm, Nylon or PTFE)
-
HPLC vials with inserts
-
Sonicator
-
pH meter
2. Chemicals and Reagents
-
Lifitegrast Reference Standard (CRS)
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (AR grade)
-
Orthophosphoric acid (AR grade)
-
Buffer solution: 0.1% Formic acid in water (pH adjusted to 3.0 with orthophosphoric acid)
3. Chromatographic Conditions
The following chromatographic conditions are based on established methods for Lifitegrast and its impurities.[4]
| Parameter | Condition |
| Column | Primesil C18, 4.6 x 250 mm, 5 µm (or equivalent C18 column) |
| Mobile Phase A | 0.1% Formic acid in Water (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Autosampler Temp. | 5°C |
| Injection Volume | 10 µL |
| Detection | UV at 215 nm |
| Run Time | 30 minutes |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 30 | 70 |
| 25 | 30 | 70 |
| 28 | 70 | 30 |
| 30 | 70 | 30 |
Experimental Protocols
1. Preparation of Solutions
-
Diluent: Acetonitrile and Water in a 50:50 (v/v) ratio.
-
Standard Stock Solution (Lifitegrast): Accurately weigh about 25 mg of Lifitegrast CRS into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with diluent and mix well.
-
Impurity Stock Solution (this compound): Accurately weigh about 5 mg of this compound reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate to dissolve. Dilute to volume with diluent and mix well.
-
System Suitability Solution: Pipette 1.0 mL of the Standard Stock Solution and 1.0 mL of the Impurity Stock Solution into a 10 mL volumetric flask. Dilute to volume with diluent and mix well. This solution contains both Lifitegrast and the this compound impurity.
-
Test Sample Preparation: Accurately weigh about 25 mg of the Lifitegrast sample into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate to dissolve. Dilute to volume with diluent and mix well. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Analysis Workflow
Caption: High-level workflow for the HPLC analysis of Lifitegrast and its impurity.
3. System Suitability Testing (SST)
Before sample analysis, the suitability of the chromatographic system must be verified. Inject the diluent (as a blank) followed by five replicate injections of the System Suitability Solution. The system is deemed suitable for use if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | Not more than 2.0 for the Lifitegrast peak |
| Theoretical Plates (N) | Not less than 2000 for the Lifitegrast peak |
| Resolution (Rs) | Not less than 2.0 between Lifitegrast and this compound peaks |
| % RSD of Peak Area | Not more than 2.0% for replicate injections of Lifitegrast |
4. Data Analysis and Quantification
The amount of this compound in the Lifitegrast sample is calculated using the following formula:
% Impurity = (Areaimpurity / Areastandard) * (Concentrationstandard / Concentrationsample) * 100
Where:
-
Areaimpurity = Peak area of this compound in the sample chromatogram.
-
Areastandard = Average peak area of Lifitegrast from the standard solution injections.
-
Concentrationstandard = Concentration of Lifitegrast in the standard solution (mg/mL).
-
Concentrationsample = Concentration of the Lifitegrast sample in the test solution (mg/mL).
Note: This calculation assumes a relative response factor (RRF) of 1.0 for this compound relative to Lifitegrast. If the RRF is known and different from 1.0, it should be incorporated into the calculation.
Data Presentation
Table 2: Representative System Suitability Results
| Injection | Lifitegrast Peak Area | Tailing Factor | Theoretical Plates | Resolution (Rs) |
| 1 | 1254321 | 1.1 | 5500 | 3.5 |
| 2 | 1256789 | 1.1 | 5600 | 3.6 |
| 3 | 1253987 | 1.2 | 5450 | 3.5 |
| 4 | 1258765 | 1.1 | 5550 | 3.6 |
| 5 | 1255555 | 1.2 | 5520 | 3.5 |
| Mean | 1255883.4 | 1.14 | 5524 | 3.54 |
| % RSD | 0.17% | - | - | - |
Table 3: Example Calculation of Impurity Content
| Parameter | Value |
| Areaimpurity | 5432 |
| Areastandard | 1255883 |
| Concentrationstandard | 0.5 mg/mL |
| Concentrationsample | 0.5 mg/mL |
| % Impurity | ((5432 / 1255883) * (0.5 / 0.5)) * 100 = 0.43% |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow of the impurity identification and quantification process.
Caption: Logical workflow for the analysis and evaluation of the this compound impurity.
Conclusion
The HPLC method described in this application note is suitable for the quantitative determination of the this compound impurity in Lifitegrast drug substance. The method is specific, and the system suitability parameters ensure the reliability of the results. This protocol can be readily implemented in a quality control laboratory for routine analysis and for stability studies of Lifitegrast. Method validation in accordance with ICH guidelines is recommended before routine use.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Co-elution in Lifitegrast Impurity Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering co-elution of 5-Deschlorolifitegrast with other impurities during the analytical testing of Lifitegrast.
Troubleshooting Guide
Question: I am observing co-elution of this compound with another impurity peak during my reversed-phase HPLC analysis. How can I resolve this?
Answer:
Co-elution, where two or more compounds elute from the chromatographic column at the same time, can compromise the accuracy of impurity profiling.[1][2] The following step-by-step guide provides a systematic approach to troubleshoot and resolve the co-elution of this compound.
Step 1: Initial System Verification
Before modifying the method, ensure your HPLC system and column are performing optimally.
-
System Suitability Test (SST): Verify that your system meets the predefined SST criteria for the method, including theoretical plates, tailing factor, and reproducibility.
-
Column Health: Assess the column's performance. A loss in efficiency can lead to broader peaks and increased chances of co-elution. If necessary, wash or replace the column.
Step 2: Method Optimization Strategies
If the system is functioning correctly, the co-elution is likely due to insufficient selectivity between this compound and the interfering impurity. The following parameters can be adjusted to improve resolution.[3][4]
A. Mobile Phase Modification
-
Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can alter the selectivity. A 50:50 (v/v) mixture of acetonitrile and methanol can also be explored as the organic phase.[5]
-
Adjust the Mobile Phase pH: The retention of ionizable compounds is highly dependent on the mobile phase pH. A small adjustment (± 0.2-0.5 pH units) can significantly impact the retention times of the co-eluting peaks. For acidic compounds, a lower pH (e.g., 3-5) is often used to suppress ionization.[6]
-
Modify the Buffer Concentration: Altering the buffer concentration in the aqueous phase can influence the ionic interactions between the analytes and the stationary phase, potentially improving separation.
B. Gradient Profile Adjustment
For gradient methods, modifying the elution profile can enhance separation.
-
Decrease the Gradient Slope: A shallower gradient (slower increase in the organic phase percentage over time) provides more time for the analytes to interact with the stationary phase, which can improve the resolution of closely eluting peaks.[6]
-
Introduce an Isocratic Hold: If the co-elution occurs during a specific phase of the gradient, introducing an isocratic hold at a particular mobile phase composition just before the elution of the critical pair can help to separate them.
C. Temperature and Flow Rate Optimization
-
Adjust the Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the temperature generally decreases retention times and can sometimes improve peak shape and resolution. Conversely, decreasing the temperature can increase retention and may enhance selectivity.[3][4]
-
Modify the Flow Rate: Lowering the flow rate can lead to narrower peaks and better resolution, although it will increase the analysis time.[4]
D. Stationary Phase Selectivity
If the above adjustments do not provide the desired resolution, changing the column chemistry may be necessary.
-
Alternative C18 Phases: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer or one with a different bonding density or end-capping can provide different selectivity.
-
Different Stationary Phases: Consider a column with a different stationary phase, such as a phenyl-hexyl or a biphenyl column, which offer different retention mechanisms and can resolve compounds that are difficult to separate on a C18 column.
The following flowchart outlines the logical workflow for troubleshooting this co-elution issue:
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Lifitegrast?
A1: Lifitegrast impurities can be categorized as synthetic intermediates, degradation products, and other related compounds.[7] Known degradation products can be formed under stress conditions such as acidic and alkaline hydrolysis.[5][8] Some identified degradation products include DP1 ((S)-2-(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) propanoic acid) and DP2 (benzofuran-6-carboxylic acid).[8][9] The R-isomer of Lifitegrast is also considered an impurity.[10]
Q2: What type of analytical column is typically used for Lifitegrast impurity analysis?
A2: Reversed-phase HPLC methods are commonly employed for the analysis of Lifitegrast and its impurities. C18 columns are frequently used as the stationary phase.[5][11] For specific separations, such as chiral separations to determine the R-isomer, specialized chiral columns like Chiralpak AD-H are utilized.[12]
Q3: How can I confirm the identity of the co-eluting peaks?
A3: To confirm the identities of co-eluting peaks, a mass spectrometer (MS) detector can be coupled with the HPLC system (LC-MS). The mass-to-charge ratio (m/z) of each component can help in their identification.[5] Peak purity analysis using a Diode Array Detector (DAD) can also indicate the presence of more than one component under a single chromatographic peak.[1]
Quantitative Data Summary
The following table summarizes typical starting parameters for a reversed-phase HPLC method for Lifitegrast impurity analysis, which can be a baseline for optimization.
| Parameter | Typical Value/Condition |
| Column | C18, 100 mm x 2.1 mm, 3.0 µm |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 5 µL |
| Gradient Program | Example: 10-90% B over 15 minutes |
Note: This is an exemplary method and may require optimization for specific applications.
Experimental Protocol: Stability-Indicating RP-HPLC Method for Lifitegrast
This protocol describes a general procedure for the analysis of Lifitegrast and its impurities, which can be adapted to resolve the co-elution of this compound.
1. Objective
To develop a stability-indicating reversed-phase high-performance liquid chromatographic (RP-HPLC) method for the separation of Lifitegrast from its impurities, including this compound.
2. Materials and Reagents
-
Lifitegrast Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
3. Chromatographic Conditions
-
Instrument: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: Primesil C18, 250 mm x 4.6 mm, 3 µm.[11]
-
Mobile Phase A: 0.1% Orthophosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile:Methanol (70:30, v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 25 °C.[11]
-
Autosampler Temperature: 5 °C.[11]
-
Detection Wavelength: 215 nm.[11]
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 80 25 80 26 10 | 30 | 10 |
4. Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve the Lifitegrast reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a known concentration.
-
Impurity Stock Solution: Prepare a stock solution containing this compound and other known impurities.
-
Spiked Sample Solution: Prepare a solution of the Lifitegrast sample and spike it with the impurity stock solution to a desired concentration (e.g., 0.15% of the Lifitegrast concentration).[11]
5. Procedure
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure the baseline is clean.
-
Inject the standard solution to determine the retention time and response of Lifitegrast.
-
Inject the spiked sample solution to evaluate the separation of Lifitegrast from its impurities.
-
Analyze the chromatograms for resolution between all peaks, particularly between this compound and any adjacent peaks.
6. Method Optimization for Co-elution
If co-elution is observed, apply the troubleshooting strategies outlined in the guide above, such as adjusting the mobile phase composition, gradient slope, or temperature, to achieve a resolution of >1.5 between the critical peak pair.
References
- 1. youtube.com [youtube.com]
- 2. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mastelf.com [mastelf.com]
- 7. veeprho.com [veeprho.com]
- 8. researchgate.net [researchgate.net]
- 9. Acidic hydrolytic stability of the Lifitegrast: Degradation, Method development, Validation, Synthesis, LC-MS/NMR Characterization, In silico and In vitro cytotoxicity | CoLab [colab.ws]
- 10. mdpi.com [mdpi.com]
- 11. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 12. A specific chiral HPLC method for lifitegrast and determination of enantiomeric impurity in drug substance, ophthalmic product and stressed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Peak Shape for 5-Deschlorolifitegrast in HPLC
Welcome to the technical support center for chromatographic analysis of 5-Deschlorolifitegrast. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common high-performance liquid chromatography (HPLC) peak shape issues.
General Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a general workflow for troubleshooting any peak shape problem. The following diagram outlines a systematic approach to identifying and resolving common HPLC issues.
Caption: General troubleshooting workflow for HPLC peak shape issues.
Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is drawn out. This is a common issue when analyzing polar or basic compounds.[1][2]
FAQs for Peak Tailing
1. Why is my this compound peak tailing?
Peak tailing for a compound like this compound, which contains basic nitrogen atoms, is often caused by secondary interactions between the analyte and the stationary phase.[2] Common causes include:
-
Analyte-Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with basic analytes, causing tailing.[2]
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to poor peak shape. For basic compounds, a low pH is often used to protonate the analyte and minimize interactions with silanols.[3][4]
-
Column Overload: Injecting too much sample can saturate the stationary phase and lead to tailing.[2][5][6]
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[2][7]
2. How can I reduce peak tailing caused by silanol interactions?
To minimize silanol interactions, consider the following:
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are recommended for analyzing basic compounds.[2][5]
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2-3) can protonate the silanol groups, reducing their interaction with basic analytes.[3]
-
Add a Mobile Phase Modifier: Incorporating a small amount of a basic modifier, like triethylamine (TEA), can compete with the analyte for active silanol sites.[8]
3. What is the optimal mobile phase pH for analyzing this compound?
The optimal pH depends on the pKa of this compound. A general rule is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic state.[8][9] Since this compound has basic functional groups, a lower pH mobile phase is often a good starting point.
Troubleshooting Peak Tailing: A Decision Tree
Caption: Decision tree for troubleshooting peak tailing.
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Buffers: Prepare aqueous buffer solutions with different pH values (e.g., pH 2.5, 3.0, 3.5, 7.0). Common buffers for reversed-phase HPLC include phosphate and formate.
-
Mobile Phase Preparation: Mix the aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio. Ensure the buffer is soluble in the final mobile phase composition.
-
System Equilibration: Equilibrate the HPLC system with the new mobile phase for at least 10-15 column volumes.
-
Injection and Analysis: Inject a standard solution of this compound and observe the peak shape.
-
Comparison: Compare the peak symmetry and retention time at different pH values to determine the optimal condition.
| Mobile Phase pH Adjustment | Expected Outcome on Peak Shape for Basic Analytes |
| Lowering pH (e.g., to 2.5-3.5) | Improved peak symmetry due to protonation of silanol groups. |
| Mid-range pH (e.g., 4-6) | Potential for peak tailing or splitting if close to the analyte's pKa. |
| Higher pH (e.g., >7) | Increased retention but may lead to tailing on standard silica columns. Requires a pH-stable column. |
Peak Fronting
Peak fronting is characterized by a leading edge of the peak being sloped or drawn out.[1]
FAQs for Peak Fronting
1. What causes my this compound peak to show fronting?
Peak fronting is less common than tailing but can occur due to several reasons:
-
Sample Overload: Similar to tailing, injecting too much sample can lead to fronting, especially at high concentrations.[10][11]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.[7][10][11]
-
Column Collapse: A void at the head of the column, which can be caused by high pressure or operating outside the column's recommended pH range, can lead to peak fronting.[6][7]
2. How can I fix peak fronting caused by the sample solvent?
The ideal sample solvent is the mobile phase itself.[8] If this is not possible due to solubility constraints, use a solvent that is weaker than the mobile phase.[7] Alternatively, you can reduce the injection volume to minimize the effect of the strong sample solvent.[12]
Experimental Protocol: Sample Solvent Optimization
-
Prepare Samples in Different Solvents: Dissolve this compound in a series of solvents with varying elution strengths, including the initial mobile phase composition, a weaker solvent (e.g., higher aqueous content), and the current strong solvent.
-
Inject and Analyze: Inject equal concentrations and volumes of each sample preparation.
-
Compare Peak Shapes: Analyze the resulting chromatograms to determine which sample solvent provides the most symmetrical peak.
| Sample Solvent | Expected Peak Shape |
| Stronger than mobile phase | Peak fronting or splitting. |
| Same as mobile phase | Symmetrical peak. |
| Weaker than mobile phase | Symmetrical, potentially broader peak. |
Peak Broadening
Broad peaks can compromise resolution and sensitivity.[2]
FAQs for Peak Broadening
1. Why are my this compound peaks broad?
Peak broadening can be caused by a variety of factors, both within and outside the column:
-
Extra-Column Volume: Excessive tubing length or internal diameter, as well as loose fittings, can contribute to peak broadening.[13]
-
Column Deterioration: Over time, the packed bed of the column can degrade, leading to a loss of efficiency and broader peaks.[2]
-
Slow Elution: If the mobile phase is too weak, the analyte will spend more time on the column, leading to increased diffusion and broader peaks.[1]
-
Temperature Fluctuations: Inconsistent column temperature can affect retention times and peak widths.[1]
2. How can I reduce peak broadening?
-
Minimize Extra-Column Volume: Use tubing with a small internal diameter and keep the length as short as possible. Ensure all fittings are properly tightened.
-
Optimize Mobile Phase Strength: If peaks are broad and retention times are long, consider increasing the percentage of the organic modifier in the mobile phase to elute the analyte faster.[3]
-
Use a Column Thermostat: Maintaining a constant and elevated column temperature can improve efficiency and reduce peak broadening.
Peak Splitting
Peak splitting, where a single analyte appears as two or more peaks, can be a complex issue to diagnose.[2]
FAQs for Peak Splitting
1. What would cause the peak for this compound to split?
-
Sample Solvent Effects: As with peak fronting, a sample solvent that is too strong can cause peak splitting.[7]
-
Column Contamination: A blocked frit or contamination at the head of the column can disrupt the sample band as it enters the column, leading to a split peak.[7]
-
Co-elution: An impurity or related compound may be co-eluting with your main peak.
-
Mobile Phase pH Near pKa: If the mobile phase pH is very close to the pKa of this compound, the analyte may exist in both ionized and non-ionized forms, which can sometimes lead to peak splitting.[8][9]
2. How do I troubleshoot a split peak?
-
Inject a Blank: First, inject a blank solvent to ensure there are no ghost peaks from the system.[2]
-
Optimize Sample Solvent: Prepare the sample in the mobile phase and re-inject.
-
Backflush the Column: If contamination is suspected, try backflushing the column according to the manufacturer's instructions.[7]
-
Adjust Mobile Phase pH: Move the mobile phase pH further away from the analyte's pKa.
The Role of Mobile Phase pH in Peak Shape
The ionization state of an analyte is a critical factor in achieving good peak shape. The following diagram illustrates how mobile phase pH relative to the analyte's pKa can influence its interaction with a C18 column and the resulting peak shape.
Caption: Effect of mobile phase pH on analyte ionization and peak shape.
References
- 1. uhplcs.com [uhplcs.com]
- 2. mastelf.com [mastelf.com]
- 3. uhplcs.com [uhplcs.com]
- 4. waters.com [waters.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. silicycle.com [silicycle.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. uhplcs.com [uhplcs.com]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 13. restek.com [restek.com]
Technical Support Center: Bioanalysis of 5-Deschlorolifitegrast
Disclaimer: Publicly available information on the bioanalysis of 5-Deschlorolifitegrast is limited. This guide provides troubleshooting strategies and experimental protocols based on the analysis of its parent compound, lifitegrast, and established principles for mitigating matrix effects in LC-MS/MS bioanalysis. The provided protocols and data are illustrative and should be adapted based on experimental findings for this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of small molecules like this compound in complex biological matrices such as plasma and ocular fluids.
| Issue/Question | Potential Causes | Troubleshooting Steps |
| Poor Peak Shape or Tailing | - Column Overload: Injecting too high a concentration of the analyte. - Secondary Interactions: Analyte interacting with active sites on the column. - Inappropriate Mobile Phase pH: The pH is too close to the analyte's pKa. | - Dilute the Sample: Reduce the concentration of the injected sample. - Modify Mobile Phase: Add a small amount of a competing agent (e.g., triethylamine for basic compounds) or adjust the pH. - Change Column: Use a column with a different stationary phase or one that is end-capped. |
| Inconsistent Results (Poor Precision) | - Inconsistent Sample Preparation: Variability in extraction efficiency. - Matrix Effects: Uncompensated ion suppression or enhancement.[1][2] - Instrument Instability: Fluctuations in the LC or MS system. | - Automate Sample Preparation: Use automated liquid handlers for consistent pipetting. - Optimize Internal Standard (IS) Use: Ensure the IS closely tracks the analyte's behavior. A stable isotope-labeled IS is ideal.[1] - Perform System Suitability Tests: Inject a standard solution multiple times to confirm instrument performance before running samples. |
| Low Analyte Recovery | - Inefficient Extraction: The chosen sample preparation method is not suitable for the analyte. - Analyte Instability: Degradation of the analyte during sample processing. - Adsorption: The analyte is adsorbing to container surfaces. | - Test Different Extraction Methods: Compare protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3] - Assess Stability: Perform freeze-thaw and bench-top stability experiments. - Use Silanized Vials: To prevent adsorption of the analyte to glass or plastic surfaces. |
| Signal Suppression or Enhancement (Matrix Effect) | - Co-eluting Endogenous Components: Phospholipids, salts, or metabolites interfering with ionization.[2][4] - Ion Source Saturation: High concentrations of co-eluting compounds competing for ionization. | - Improve Chromatographic Separation: Modify the gradient to separate the analyte from the interfering peaks.[4] - Enhance Sample Cleanup: Implement a more rigorous extraction method like SPE.[3] - Dilute the Sample: This can reduce the concentration of interfering components.[5] - Change Ionization Source: If using ESI, consider switching to APCI, which can be less susceptible to matrix effects.[1] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact bioanalysis?
A1: The matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte by the presence of co-eluting, undetected components in the sample matrix.[2] These components can include salts, proteins, and phospholipids.[3][4] This can lead to poor accuracy, imprecision, and reduced sensitivity in LC-MS/MS assays.[1]
Q2: How can I quantitatively assess matrix effects for this compound?
A2: The most common method is the post-extraction spike analysis.[5] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated, with an ideal value being close to 1.0.[1]
Q3: What type of internal standard is best for the bioanalysis of this compound?
A3: A stable isotope-labeled (SIL) internal standard of this compound would be the ideal choice. A SIL-IS has nearly identical chemical properties and chromatographic retention time to the analyte, allowing it to co-elute and experience the same degree of matrix effect, thus effectively compensating for variations in ionization and extraction.[1] If a SIL-IS is not available, a structural analog can be used, but it may not track the analyte as effectively.
Q4: What are the main challenges in analyzing drugs in ocular matrices like tears or aqueous humor?
A4: Ocular bioanalysis presents several challenges, including very small sample volumes, low analyte concentrations, and the difficulty in obtaining a true blank matrix for standards and quality controls.[6][7] This necessitates highly sensitive analytical methods and may require the use of surrogate matrices, such as artificial tears.[7]
Q5: Which sample preparation technique is most effective at removing phospholipids?
A5: While protein precipitation (PPT) is a simple and common technique, it is often ineffective at removing phospholipids.[4] Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at producing cleaner extracts.[3] Specifically, some SPE cartridges are designed to retain phospholipids, allowing the analyte of interest to be eluted separately.[3]
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
-
To 100 µL of plasma sample, add the internal standard and 50 µL of a buffering agent (e.g., 0.1 M ammonium acetate, adjust pH based on analyte pKa).
-
Add 600 µL of an appropriate extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
Protocol 3: Solid-Phase Extraction (SPE) for Ocular Fluids
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Dilute the ocular fluid sample (e.g., 25 µL) with 200 µL of 2% formic acid and load it onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte with 500 µL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
Quantitative Data Summary
The following tables present hypothetical data from a matrix effect assessment for this compound.
Table 1: Matrix Factor (MF) Assessment in Human Plasma
| Analyte | Spiked Concentration (ng/mL) | Mean Peak Area in Neat Solution (Set A) | Mean Peak Area in Post-Extraction Spike (Set B) | Matrix Factor (B/A) | Ionization Effect |
| This compound | 10 | 150,000 | 90,000 | 0.60 | Suppression |
| This compound | 500 | 7,500,000 | 4,875,000 | 0.65 | Suppression |
| Internal Standard | 100 | 500,000 | 315,000 | 0.63 | Suppression |
Table 2: IS-Normalized Matrix Factor
| Analyte Concentration (ng/mL) | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor (MF Analyte / MF IS) |
| 10 | 0.60 | 0.63 | 0.95 |
| 500 | 0.65 | 0.63 | 1.03 |
An IS-Normalized Matrix Factor between 0.85 and 1.15 is generally considered acceptable.
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. In Vivo Bioanalysis of Ophthalmology: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Optimizing Mobile Phase for 5-Deschlorolifitegrast Separation
Welcome to the technical support center for optimizing the separation of 5-Deschlorolifitegrast. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the mobile phase composition for separating this compound?
A1: Based on established methods for the separation of Lifitegrast and its impurities, a reverse-phase HPLC method is recommended. A good starting point for the mobile phase is a gradient elution using a mixture of an aqueous buffer and an organic solvent. For example, a combination of a phosphate buffer and acetonitrile is a common choice.[1][2] An isocratic mobile phase consisting of methanol, acetonitrile, and water has also been successfully used for Lifitegrast analysis and can be a viable starting point.[3][4]
Q2: Which type of HPLC column is most suitable for this separation?
A2: A C18 column is the most frequently cited stationary phase for the analysis of Lifitegrast and its impurities, making it a suitable choice for the separation of this compound.[1][2][3][4] Column dimensions of 250 mm x 4.6 mm with a 5 µm particle size are common.[3][4]
Q3: What is the importance of pH in the mobile phase for this analysis?
A3: The pH of the mobile phase is a critical parameter for achieving good separation of ionizable compounds like this compound. Adjusting the pH can influence the ionization state of the analyte, which in turn affects its retention on a reverse-phase column. For Lifitegrast and its impurities, acidic pH conditions, often around pH 2.3, have been utilized to achieve optimal separation and peak shape.[3][4] It is crucial to control the pH to ensure reproducible retention times.
Q4: Should I use a gradient or isocratic elution?
A4: The choice between gradient and isocratic elution depends on the complexity of your sample. For analyzing this compound in the presence of Lifitegrast and other potential impurities, a gradient elution is often preferred.[1][2] A gradient allows for the effective separation of compounds with a range of polarities within a reasonable analysis time. An isocratic method may be sufficient if you are only analyzing this compound or if the separation from other components is not challenging.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the separation of this compound and provides systematic solutions.
Problem 1: Poor Resolution Between this compound and Lifitegrast Peaks
Possible Causes:
-
Inappropriate mobile phase composition.
-
Incorrect pH of the mobile phase.
-
Suboptimal column chemistry.
-
Insufficient column equilibration.
Solutions:
| Solution | Detailed Steps |
| Optimize Mobile Phase Ratio | If using a binary system (e.g., Acetonitrile/Water), systematically vary the ratio of the organic solvent. A lower percentage of organic solvent will generally increase retention and may improve the resolution of early-eluting peaks. |
| Adjust Mobile Phase pH | Small adjustments to the mobile phase pH can significantly impact selectivity for ionizable compounds. Prepare mobile phases with slightly different pH values (e.g., ± 0.2 pH units) to observe the effect on separation. |
| Change Organic Solvent | If acetonitrile does not provide adequate resolution, consider switching to methanol or using a ternary mixture (e.g., Acetonitrile/Methanol/Water). Different organic solvents offer different selectivities. |
| Evaluate a Different Column | If mobile phase optimization is unsuccessful, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 phase with alternative bonding). |
| Ensure Proper Equilibration | Always ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A stable baseline is indicative of a well-equilibrated column. |
Problem 2: Peak Tailing for this compound
Possible Causes:
-
Secondary interactions with the stationary phase.
-
Column overload.
-
Inappropriate mobile phase pH.
-
Column degradation.
Solutions:
| Solution | Detailed Steps |
| Adjust Mobile Phase pH | Tailing of acidic or basic compounds can often be mitigated by adjusting the mobile phase pH to suppress ionization. For acidic compounds, a lower pH is generally better. |
| Add a Mobile Phase Modifier | Adding a small amount of a competing base (e.g., triethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase can help to block active sites on the stationary phase and reduce peak tailing. |
| Reduce Sample Concentration | Inject a more dilute sample to rule out column overload as the cause of tailing. |
| Use a New or Guard Column | If the column is old or has been used with harsh conditions, it may be degraded. Try a new column or use a guard column to protect the analytical column. |
Problem 3: Inconsistent Retention Times
Possible Causes:
-
Inconsistent mobile phase preparation.
-
Fluctuations in column temperature.
-
Insufficient column equilibration time.
-
Pump malfunction.
Solutions:
| Solution | Detailed Steps |
| Precise Mobile Phase Preparation | Ensure the mobile phase is prepared accurately and consistently for each run. Use a calibrated pH meter and volumetric flasks. |
| Use a Column Oven | Employ a column oven to maintain a constant and consistent column temperature. Temperature fluctuations can significantly affect retention times. |
| Increase Equilibration Time | Extend the column equilibration time between runs to ensure the column is fully conditioned to the initial mobile phase composition. |
| Check HPLC Pump Performance | Verify that the HPLC pump is delivering a constant and accurate flow rate. Check for leaks and perform routine maintenance. |
Experimental Protocols
Below are example experimental protocols derived from published methods for Lifitegrast and its impurities, which can be adapted for the separation of this compound.
Example Protocol 1: Gradient Reverse-Phase HPLC
This protocol is based on a method for the analysis of Lifitegrast impurities.[1][2]
| Parameter | Specification |
| Column | Primesil C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Buffer Solution (e.g., 0.1% Orthophosphoric acid in water) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
Example Protocol 2: Isocratic Reverse-Phase HPLC
This protocol is based on a method for the estimation of Lifitegrast.[3][4]
| Parameter | Specification |
| Column | SunFire C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol: Acetonitrile: Water (20:60:20, v/v/v), pH adjusted to 2.27 with orthophosphoric acid |
| Flow Rate | 0.8 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: A logical workflow for HPLC method development.
Caption: A troubleshooting workflow for common HPLC issues.
References
Technical Support Center: 5-Deschlorolifitegrast Assay Troubleshooting
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering low recovery of 5-Deschlorolifitegrast in analytical assays. The following resources are designed to help you identify and resolve common issues in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a known impurity of Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist used in the treatment of dry eye disease. As an impurity, its accurate quantification is critical for quality control and regulatory purposes.
Q2: What are the common causes of low recovery for this compound in analytical assays?
A2: Low recovery can stem from various factors throughout the analytical workflow. The most common causes include:
-
Suboptimal Sample Preparation: Inefficient extraction from the sample matrix, analyte degradation during processing, or improper pH adjustment.
-
Chromatographic Issues: Poor retention on the analytical column, peak tailing, or co-elution with interfering components.
-
Detector Settings: Inappropriate ionization mode or collision energy in mass spectrometry, or an incorrect detection wavelength in UV-based methods.
-
Analyte Instability: Degradation of this compound due to factors like pH, temperature, or light exposure.
-
Matrix Effects: Ion suppression or enhancement in mass spectrometry-based assays caused by components of the sample matrix.
Q3: How can I improve the extraction efficiency of this compound?
A3: To improve extraction efficiency, consider the following:
-
Method Selection: Choose an appropriate extraction technique based on your sample matrix. Common methods include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
-
Solvent Optimization: Ensure the extraction solvent is of the appropriate polarity and strength to efficiently solubilize this compound. For LLE, the choice of organic solvent is critical. For SPE, the selection of the sorbent and elution solvent is key.
-
pH Adjustment: The pH of the sample and extraction solvents can significantly impact the ionization state and, therefore, the solubility and retention of this compound. Experiment with different pH values to find the optimal condition for your assay.
-
Homogenization: Ensure thorough mixing and homogenization of the sample with the extraction solvent to maximize the interaction and transfer of the analyte.
Troubleshooting Guides
Low Recovery During Sample Preparation
Low recovery is frequently traced back to the sample preparation stage. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inefficient Extraction | Optimize the extraction solvent composition and volume. For LLE, test different organic solvents. For SPE, evaluate different sorbent types (e.g., reversed-phase, ion-exchange) and elution solvents. |
| Analyte Adsorption | Use low-adsorption labware (e.g., polypropylene tubes). Silanize glassware if necessary. |
| Incomplete Elution from SPE Cartridge | Increase the volume of the elution solvent. Use a stronger elution solvent. Ensure the pH of the elution solvent is optimal for eluting the analyte in its non-retained form. |
| Analyte Breakthrough during SPE Loading | Decrease the sample loading flow rate. Ensure the sample is loaded in a solvent that is weak enough to allow for retention on the sorbent. |
| Analyte Degradation | Process samples at a lower temperature (e.g., on ice). Protect samples from light if the analyte is light-sensitive. Investigate the stability of this compound under your specific sample preparation conditions.[1] |
| Incorrect pH | Adjust the pH of the sample to ensure this compound is in the appropriate ionization state for extraction. |
| Protein Precipitation Issues | Ensure the ratio of precipitating solvent (e.g., acetonitrile, methanol) to sample is sufficient for complete protein removal. Vortex thoroughly and centrifuge at an adequate speed and duration. |
Low Recovery During Chromatographic Analysis
Issues during the HPLC or LC-MS/MS analysis can also contribute to low recovery.
| Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Use a high-purity silica column. Consider adding a mobile phase modifier like formic acid or ammonium formate. |
| Insufficient Retention | Use a more retentive column (e.g., C18 with higher carbon load). Decrease the proportion of the strong organic solvent in the mobile phase. |
| Analyte Degradation on Column | Evaluate the pH and temperature stability of this compound under the chromatographic conditions. Use a column with a wider pH stability range if necessary. |
| Ion Suppression/Enhancement (LC-MS) | Improve sample cleanup to remove matrix components. Use a stable isotope-labeled internal standard. Dilute the sample if sensitivity allows. Optimize the chromatography to separate the analyte from the interfering matrix components. |
| Suboptimal MS/MS Parameters | Optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature). Optimize the collision energy for the specific precursor-to-product ion transition of this compound. |
Quantitative Data Summary
The following table summarizes accuracy data from various studies on Lifitegrast, which can serve as an indicator of expected recovery for its impurity, this compound, under similar conditions. Accuracy is often reported as the percentage of the measured concentration to the nominal concentration.
| Analytical Method | Matrix | Extraction Technique | Accuracy (% Recovery) | Reference |
| RP-HPLC | Bulk Drug | Not Specified | 98.1% - 103.9% | [2] |
| RP-HPLC | Ophthalmic Solution | Spiking | 95.7% - 96.2% for impurities | [3] |
| LC-MS/MS | Rabbit Plasma | Protein Precipitation | 95.76% - 106.80% | [4] |
| LC-MS/MS | Rabbit Ocular Tissues | Protein Precipitation | 94.42% - 112.80% | [4] |
| UPLC-MS/MS | Human Plasma | Liquid-Liquid Extraction | Within ±15.0% of nominal | [5] |
Experimental Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the Analysis of Lifitegrast and its Impurities
This protocol is adapted from a method developed for the estimation of Lifitegrast and its impurities in bulk drug.[3]
-
Chromatographic Conditions:
-
Column: Primesil C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase A: Buffer solution (e.g., 0.1% formic acid in water)
-
Mobile Phase B: 70% Acetonitrile and 30% Buffer solution
-
Gradient: A gradient elution may be necessary to separate all impurities. An initial condition of 100% Mobile Phase A held for a few minutes, followed by a linear gradient to increase the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Autosampler Temperature: 5°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation (for Bulk Drug):
-
Accurately weigh and dissolve the bulk drug substance in a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve a known concentration.
-
Further dilute the stock solution as necessary to fall within the linear range of the assay.
-
Protocol 2: LC-MS/MS Method for the Quantification of Lifitegrast in Biological Matrices
This protocol is based on a method for the determination of Lifitegrast in rabbit plasma and ocular tissues.[4]
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Atlantis dC18 (150 x 2.1 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient elution starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitored Transition: The specific precursor to product ion transition for this compound would need to be determined by direct infusion. For Lifitegrast, a transition of m/z 615.2 → 145.0 has been reported.[4]
-
-
Sample Preparation (Protein Precipitation for Plasma):
-
To a 100 µL aliquot of plasma, add a suitable internal standard.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
Visualizations
Caption: Troubleshooting workflow for low recovery.
Caption: Sample preparation workflow options.
References
Technical Support Center: 5-Deschlorolifitegrast Standard Solution
This technical support center provides guidance on minimizing the degradation of 5-Deschlorolifitegrast standard solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound standard solutions?
A1: Based on studies of the parent compound, lifitegrast, the primary factors contributing to degradation are expected to be hydrolysis under acidic and alkaline conditions, and to a lesser extent, oxidation.[1][2] The molecule is reported to be relatively stable under neutral, thermal (heat), and photolytic (light) conditions when in solution or in its solid state.[1] As this compound is also noted to be hygroscopic, exposure to moisture can also compromise its stability.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Product information suggests that this compound is slightly soluble in DMSO and methanol (sonication may be required).[3] For analytical purposes, such as HPLC, methanol is often a suitable choice as it is compatible with common reverse-phase chromatography conditions.[4] It is crucial to use high-purity, anhydrous solvents to minimize degradation.
Q3: What are the ideal storage conditions for a this compound standard solution?
A3: For optimal stability, stock solutions of this compound should be stored at -20°C.[3] It is also recommended to store them in tightly sealed, amber glass vials to protect from light and moisture.[3] Aliquoting the stock solution into smaller, single-use volumes can prevent repeated freeze-thaw cycles and minimize exposure to atmospheric moisture and potential contamination.
Q4: How long can I expect my this compound working solution to be stable at room temperature?
Q5: How can I check for degradation in my this compound standard solution?
A5: The most effective way to assess the purity and degradation of your standard solution is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1][5] This technique can separate the intact this compound from any potential degradation products. A healthy standard solution should show a single, sharp peak for the main compound with minimal to no additional peaks.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Appearance of extra peaks in the chromatogram. | Degradation of the standard solution due to improper storage (temperature, light, moisture), pH extremes in the solvent, or microbial contamination. | Prepare a fresh standard solution from solid material. Ensure the use of high-purity, neutral pH solvents. Store the new solution under the recommended conditions (-20°C, protected from light and moisture). Filter the mobile phase and solvents to remove any particulate matter or microbial growth. |
| Decrease in the main peak area/height over time. | Gradual degradation of the this compound standard. This could be due to repeated freeze-thaw cycles, prolonged storage at room temperature, or exposure to incompatible solvents. | Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. Prepare working solutions fresh daily. Confirm the compatibility of your diluent with this compound. |
| Precipitation or cloudiness observed in the solution. | The concentration of the standard exceeds its solubility in the chosen solvent, or the solution has been stored at a temperature that promotes precipitation. This can also be a sign of significant degradation where the degradants are less soluble. | Ensure the concentration of your solution is within the known solubility limits for the solvent. You may need to gently warm the solution or sonicate to redissolve the compound. If precipitation persists, prepare a new, more dilute solution. If degradation is suspected, verify with an HPLC analysis. |
| Discoloration of the standard solution. | This may indicate a chemical reaction and degradation of the compound. | Discard the discolored solution immediately and prepare a fresh one. Investigate potential sources of contamination or incompatibility in your solvent or storage container. |
| Inconsistent analytical results (poor reproducibility). | This can be caused by an unstable standard solution, improper handling of volatile solvents leading to concentration changes, or issues with the analytical instrument. | Always allow the standard solution to equilibrate to room temperature before use to ensure accurate volume measurements. Ensure the solution is thoroughly mixed. If the problem persists, troubleshoot the HPLC system for leaks, detector issues, or injector problems. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (1 mg/mL)
-
Materials:
-
This compound reference standard
-
HPLC-grade methanol (anhydrous)
-
Class A volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Amber glass vials with PTFE-lined caps
-
-
Procedure:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Quantitatively transfer the weighed standard to a 10 mL volumetric flask.
-
Add approximately 7 mL of HPLC-grade methanol to the flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Make up the volume to 10 mL with methanol and mix thoroughly.
-
Transfer the stock solution into smaller volume amber glass vials (e.g., 1 mL aliquots).
-
Store the aliquots at -20°C.
-
Protocol for Stability-Indicating HPLC Method (Adapted from Lifitegrast Analysis)
This method is adapted from published stability-indicating methods for lifitegrast and should be validated for this compound.[1]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Shimadzu Ultra C18, 100 x 2.1 mm, 3.0 µm)
-
Mobile Phase A: 0.1% Orthophosphoric acid in water
-
Mobile Phase B: Acetonitrile and Methanol (50:50, v/v)
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 15 70 20 70 22 30 | 25 | 30 |
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Diluent: Methanol
-
-
Procedure:
-
Prepare a working standard solution of this compound (e.g., 100 µg/mL) by diluting the stock solution with methanol.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the working standard solution and record the chromatogram.
-
To assess stability, analyze aged or stressed solutions and compare the chromatograms to that of a freshly prepared standard. Look for the emergence of new peaks or a decrease in the area of the main peak.
-
Visualizations
Caption: Experimental workflow for preparing and analyzing the stability of this compound standard solutions.
Caption: Potential degradation pathways for this compound under various stress conditions.
Caption: A logical troubleshooting guide for issues encountered during the analysis of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Acidic hydrolytic stability of the Lifitegrast: Degradation, Method development, Validation, Synthesis, LC-MS/NMR Characterization, In silico and In vitro cytotoxicity | Sciety Labs (Experimental) [labs.sciety.org]
- 3. impurity.com [impurity.com]
- 4. A specific chiral HPLC method for lifitegrast and determination of enantiomeric impurity in drug substance, ophthalmic product and stressed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijtsrd.com [ijtsrd.com]
Technical Support Center: Chromatographic Analysis of 5-Deschlorolifitegrast
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the integration parameters for the chromatographic peaks of 5-Deschlorolifitegrast, a known impurity of Lifitegrast.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended instrument parameters for the analysis of this compound?
A1: While specific parameters should be optimized for your particular instrumentation and column, a good starting point can be derived from validated methods for the parent compound, Lifitegrast. The following table summarizes typical starting conditions for HPLC and UPLC-MS/MS analysis.
| Parameter | HPLC | UPLC-MS/MS |
| Column | SunFire C18 (250 x 4.6 mm, 5µm)[1][2][3] | C18 Column |
| Mobile Phase | Methanol:Acetonitrile:Water (20:60:20 v/v) with pH adjusted to 2.27 with orthophosphoric acid[1][2][3] | Gradient elution with organic and aqueous phases |
| Flow Rate | 1.0 mL/min | - |
| Detection | UV at 260 nm[3] | Mass Spectrometry (MS/MS)[4] |
| Injection Volume | 10 µL | - |
| Column Temperature | Ambient | - |
Q2: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?
A2: Peak tailing, where the latter half of the peak is drawn out, is a common issue in chromatography. It can be caused by several factors. The flowchart below outlines a systematic approach to troubleshooting peak tailing.
Caption: A flowchart for troubleshooting peak tailing.
Q3: I am observing split or shoulder peaks for this compound. What could be the cause and what steps can I take to resolve this?
A3: Split or shoulder peaks can arise from several issues during sample preparation or analysis. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Troubleshooting Steps |
| Column Contamination or Void | 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column. |
| Partially Blocked Frit | 1. Back-flush the column. 2. Replace the in-line filter and frit. |
| Injection Solvent Incompatibility | Ensure the injection solvent is the same as or weaker than the mobile phase. |
| Co-elution with another impurity | Modify the mobile phase composition or gradient to improve separation. |
Q4: How can I optimize the integration parameters in my chromatography data system (CDS) for small impurity peaks like this compound?
A4: Optimizing integration parameters is crucial for accurately quantifying small peaks. The key is to find a balance between detecting the peak of interest and excluding baseline noise.
Key Integration Parameters to Refine:
-
Peak Width/Threshold: This parameter defines the minimum width a signal must have to be considered a peak. For small impurity peaks, a smaller peak width setting may be necessary. However, setting it too low can lead to the integration of noise.[5][6]
-
Slope Sensitivity/Threshold: This determines how sensitive the algorithm is to changes in the slope of the baseline to detect the start and end of a peak. A lower threshold may be needed for small, broad peaks.[5][6]
-
Area Reject/Threshold: This setting prevents the integration of peaks with an area below a specified value, which is useful for excluding baseline noise.[7]
Experimental Protocol for Parameter Refinement:
-
Analyze a Blank: Inject a blank solvent to determine the baseline noise level.
-
Analyze a Low-Concentration Standard: Inject a standard of this compound at a concentration near the limit of quantitation (LOQ).
-
Initial Integration: Integrate the chromatogram using the default integration parameters.
-
Adjust Peak Width and Threshold: Manually inspect the integration of the this compound peak. If the baseline is not correctly assigned, adjust the peak width and threshold parameters until the start and end of the peak are accurately identified.
-
Refine Slope Sensitivity: If the peak is broad or has a shallow slope, adjust the slope sensitivity to ensure the entire peak area is captured.
-
Set Area Reject: Based on the noise level observed in the blank injection, set an appropriate area reject value to exclude spurious peaks.
-
Validate with Multiple Injections: Apply the optimized parameters to multiple replicate injections of the low-concentration standard to ensure consistent and accurate integration.
The following diagram illustrates the logical workflow for optimizing these integration parameters.
Caption: A workflow for optimizing peak integration parameters.
References
- 1. scispace.com [scispace.com]
- 2. [PDF] A Validated Method Developed for Estimation of Lifitegrast in Bulk and Pharmaceutical Dosage Form by UV-Spectrophotometer and RP-HPLC | Semantic Scholar [semanticscholar.org]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Confirming Peak Integration : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 5-Deschlorolifitegrast Detection Methods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 5-Deschlorolifitegrast detection methods.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for the detection of this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is currently the most sensitive and selective method for the quantification of this compound in biological matrices.[1][2] This technique offers high specificity by monitoring unique precursor-to-product ion transitions, minimizing interference from matrix components.[3] For optimal sensitivity, methods such as triggered Multiple Reaction Monitoring (tMRM) can be employed, which allows for the acquisition of multiple MS/MS transitions for each analyte, increasing identification confidence.[3]
Q2: How can I improve the Lower Limit of Quantification (LLOQ) for my this compound assay?
A2: Improving the LLOQ requires a multi-faceted approach focusing on sample preparation, chromatographic separation, and mass spectrometric detection.[4][5]
-
Sample Preparation: Employ a sample preparation technique that provides efficient extraction and concentration of this compound. Solid-phase extraction (SPE) is often more effective at removing interferences and concentrating the analyte compared to simpler methods like protein precipitation (PPT) or liquid-liquid extraction (LLE).[5][6]
-
Chromatography: Optimize the HPLC or UHPLC separation to achieve a sharp and symmetrical peak for this compound. This can be achieved by carefully selecting the column, mobile phase composition, and gradient profile.
-
Mass Spectrometry: Fine-tune the mass spectrometer parameters, including ionization source settings (e.g., spray voltage, gas flows) and collision energy for the specific MRM transitions of this compound.
Q3: What are the critical parameters to consider during bioanalytical method validation for this compound?
A3: According to regulatory guidelines from bodies like the FDA and EMA, the validation of a bioanalytical method should demonstrate its suitability for the intended purpose.[7][8] Key parameters to evaluate include:
-
Selectivity and Specificity
-
Accuracy and Precision[9]
-
Calibration Curve and Linearity[4]
-
Lower Limit of Quantification (LLOQ)[4]
-
Stability (freeze-thaw, bench-top, long-term)[10]
-
Matrix Effect
-
Recovery
Troubleshooting Guides
Issue 1: Poor Sensitivity / High LLOQ
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Sample Extraction | Evaluate different sample preparation techniques (PPT, LLE, SPE). For SPE, screen different sorbent chemistries and elution solvents.[5][6] | Increased analyte recovery and reduced matrix suppression, leading to a better signal-to-noise ratio. |
| Suboptimal Chromatographic Peak Shape | Optimize the mobile phase pH to ensure the analyte is in a single ionic form.[5] Experiment with different organic modifiers and gradient slopes to improve peak focusing. | Sharper, more symmetrical peaks, resulting in a higher peak intensity for the same concentration. |
| Inefficient Ionization in Mass Spectrometer | Optimize ion source parameters (e.g., capillary voltage, source temperature, nebulizer gas flow).[1] | Enhanced generation of the precursor ion, leading to a stronger signal. |
| Suboptimal MRM Transition | Re-optimize the precursor and product ions and the collision energy for this compound.[3] | Selection of the most intense and stable fragment ion, maximizing the detected signal. |
Issue 2: High Matrix Effects (Ion Suppression or Enhancement)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution with Matrix Components | Modify the chromatographic gradient to better separate this compound from interfering matrix components. Consider a more retentive column. | Shifting the retention time of the analyte to a region with less ion suppression. |
| Insufficient Sample Cleanup | Switch from a simple sample preparation method like "dilute-and-shoot" or PPT to a more selective one like SPE.[6][11] | Removal of phospholipids and other matrix components that cause ion suppression. |
| Use of an Inappropriate Internal Standard | If not already in use, employ a stable isotope-labeled internal standard (SIL-IS) for this compound. | The SIL-IS will experience similar matrix effects as the analyte, allowing for accurate correction during data processing. |
Experimental Protocols
Generic LC-MS/MS Method for this compound Quantification
This protocol provides a starting point for developing a sensitive LC-MS/MS method. Optimization will be required for specific matrices and instrumentation.
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 100 µL of the pre-treated sample (e.g., plasma with internal standard, diluted and acidified).
-
Washing: Wash the cartridge with 1 mL of an acidic aqueous solution (e.g., 2% formic acid in water) to remove polar interferences.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences.
-
Elution: Elute this compound with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
b. LC-MS/MS Conditions
| Parameter | Typical Setting |
| LC Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by infusion of a standard solution of this compound. |
| Dwell Time | 50-100 ms |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for poor sensitivity issues.
References
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. agilent.com [agilent.com]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow - AnalyteGuru [thermofisher.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. biotage.com [biotage.com]
Best practices for storage and handling of 5-Deschlorolifitegrast standard
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of the 5-Deschlorolifitegrast standard. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
This compound should be stored at -20°C for optimal stability.[1]
Q2: Is this compound sensitive to moisture?
Yes, this compound is hygroscopic and readily absorbs moisture from the atmosphere.[1] It is crucial to handle it in a dry environment and store it in a tightly sealed container with a desiccant.
Q3: What is the physical appearance of this compound?
This compound is a white to off-white solid.[1]
Q4: In which solvents is this compound soluble?
This compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1] Sonication may be required to aid dissolution in Methanol.[1]
Q5: How should I prepare a stock solution of this compound?
Due to its poor solubility, it is recommended to prepare stock solutions in DMSO. For a detailed protocol, please refer to the "Experimental Protocols" section below.
Q6: How long can I store stock solutions of this compound?
There is no specific stability data available for this compound in solution. However, a study on the closely related compound, lifitegrast, found that a methanol solution was stable for 48 hours at 15°C.[2] Based on this, it is recommended to prepare fresh solutions for immediate use. If short-term storage is necessary, store aliquots at -20°C or -80°C and perform a stability test before use.
Q7: Is this compound light sensitive?
While there is no specific data on the light sensitivity of this compound, it is good laboratory practice to protect all analytical standards from light by storing them in amber vials or in the dark.
Storage and Handling Summary
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C | [1] |
| Moisture | Hygroscopic; store with desiccant in a tightly sealed container. | [1] |
| Appearance | White to Off-White Solid | [1] |
| Solubility | Slightly soluble in DMSO and Methanol (sonication may be needed for Methanol). | [1] |
| Stock Solution Stability | Prepare fresh. If necessary, store aliquots at -20°C to -80°C for short periods. (Based on data for lifitegrast) | [2] |
| Light Sensitivity | Protect from light as a general precaution. |
Troubleshooting Guide
Issue 1: Inconsistent or poor analytical results.
-
Possible Cause: Degradation of the standard due to improper storage or handling.
-
Solution: Ensure the compound has been stored at -20°C in a desiccated, airtight container. Verify the integrity of the standard by comparing it to a new, unopened vial if available.
-
-
Possible Cause: Incomplete dissolution of the standard.
-
Solution: Ensure the compound is fully dissolved. Use sonication if necessary, especially with methanol. Visually inspect the solution for any particulate matter before use.
-
-
Possible Cause: Absorption of moisture leading to inaccurate weighing.
-
Solution: this compound is hygroscopic.[1] Allow the container to equilibrate to room temperature before opening to prevent condensation. Weigh the compound quickly in a low-humidity environment if possible.
-
Issue 2: Difficulty dissolving the this compound standard.
-
Possible Cause: Use of an inappropriate solvent.
-
Solution: Use DMSO for primary stock solutions. While slightly soluble in methanol, it may require sonication.[1]
-
-
Possible Cause: The compound has absorbed a significant amount of water, affecting its solubility characteristics.
-
Solution: Handle the compound in a dry environment (e.g., a glove box) to minimize moisture absorption.
-
Issue 3: Clogged HPLC column or unexpected peaks in the chromatogram.
-
Possible Cause: Particulate matter from an incompletely dissolved standard.
-
Solution: Filter the prepared solution through a 0.22 µm syringe filter before injecting it into the HPLC system.
-
-
Possible Cause: Degradation of the compound in solution.
-
Solution: Prepare solutions fresh before use. If using a stored solution, run a quick purity check. The parent compound, lifitegrast, is known to be sensitive to oxidation and hydrolysis.[3]
-
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Acclimatization: Allow the vial of this compound to warm to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing: In a low-humidity environment, accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.81 mg of this compound (Molecular Weight: 581.04 g/mol ).
-
Dissolution: Add the weighed compound to a clean, dry amber vial. Add the appropriate volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution).
-
Mixing: Vortex the solution for 1-2 minutes to aid dissolution. If necessary, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: If not for immediate use, aliquot the stock solution into smaller, single-use amber vials and store at -20°C or -80°C. Minimize freeze-thaw cycles.
Generic Competitive Binding Assay Protocol
This is a generic protocol and should be optimized for your specific experimental setup.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., PBS with 0.1% BSA).
-
Prepare a solution of the target receptor.
-
Prepare a solution of a known fluorescently labeled ligand that binds to the target receptor.
-
Prepare serial dilutions of the this compound standard in assay buffer.
-
-
Assay Procedure:
-
In a microplate, add the target receptor to each well.
-
Add the serially diluted this compound solutions to the wells.
-
Add the fluorescently labeled ligand to all wells at a fixed concentration.
-
Include control wells with only the receptor and labeled ligand (maximum binding) and wells with only the labeled ligand (background).
-
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium. Protect the plate from light.
-
Detection: Measure the fluorescence signal in each well using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence signal as a function of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the fluorescently labeled ligand.
-
Visualizations
Caption: A workflow diagram illustrating the best practices for the storage and handling of this compound.
Caption: A troubleshooting guide for common issues encountered during experiments with this compound.
Caption: A diagram showing the context of this compound as an impurity of Lifitegrast, which targets the LFA-1/ICAM-1 interaction.
References
- 1. impurity.com [impurity.com]
- 2. A specific chiral HPLC method for lifitegrast and determination of enantiomeric impurity in drug substance, ophthalmic product and stressed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Citric Acid and Tromethamine on the Stability of Eyedrops Containing Lifitegrast [mdpi.com]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for 5-Deschlorolifitegrast Impurity
This guide provides a comprehensive overview and comparison of analytical methodologies for the validation of a method to quantify the 5-Deschlorolifitegrast impurity in Lifitegrast drug substances. The focus is on providing researchers, scientists, and drug development professionals with the necessary details to understand, replicate, and compare different analytical approaches.
Introduction to this compound
This compound is a known process-related impurity of Lifitegrast, an active pharmaceutical ingredient (API) used for the treatment of dry eye disease.[1] The control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. Regulatory agencies require validated analytical methods for the quantification of such impurities.
High-Performance Liquid Chromatography (HPLC) Method Validation
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of impurities in pharmaceutical products.[2] A validated HPLC method provides high sensitivity, and reproducible results.[3]
Experimental Protocol: HPLC Method
The following protocol is based on a validated method for impurities in Lifitegrast and serves as a representative example for the validation of a method for this compound.[4]
-
Chromatographic Conditions:
-
Column: Primesil C18, 3µm, 4.6 x 250mm
-
Mobile Phase A: 100% Buffer (2.0 mL of Perchloric acid in 1000 mL of Milli-Q water)
-
Mobile Phase B: 70% Acetonitrile and 30% Buffer
-
Gradient Program:
Time (min) Mobile Phase A (%) Mobile Phase B (%) 0.01 55 45 3 55 45 18 40 60 37 8 92 50 8 92 51 55 45 | 60 | 55 | 45 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Autosampler Temperature: 5°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 5 µL
-
-
Validation Parameters and Acceptance Criteria (as per ICH Guidelines): [5][6]
-
Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, and the API.[7] This is typically demonstrated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to ensure that the impurity peak is well-resolved from any degradation products.[8][9][10]
-
Linearity: A minimum of five concentrations are used to establish a linear relationship between the analyte concentration and the detector response. The correlation coefficient (r²) should be greater than 0.995.[5]
-
Range: The range of the method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7] For impurities, this typically spans from the limit of quantification (LOQ) to 120% of the specification level.[5]
-
Accuracy: The accuracy is the closeness of the test results to the true value. It is assessed by spiking the impurity at different concentration levels (e.g., LOQ, 50%, 100%, and 150% of the specification limit) and calculating the percent recovery.[4] For impurities, the acceptance criteria for recovery are typically between 80-120%.[5]
-
Precision:
-
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time. It is typically assessed by six replicate injections of the same sample.
-
Intermediate Precision: Expresses the within-laboratory variations (different days, different analysts, different equipment).
-
The acceptance criterion for precision is typically expressed as the Relative Standard Deviation (%RSD), which should be within an appropriate limit (e.g., ≤15% for impurities at low concentrations).[11]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][12]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).[4]
-
Data Presentation: HPLC Method Validation for a Representative Lifitegrast Impurity
The following tables summarize the validation data for a representative impurity in Lifitegrast, which can be considered analogous to the validation of a method for this compound.[4]
Table 1: Linearity
| Concentration Level | Concentration (µg/mL) | Mean Peak Area |
|---|---|---|
| LOQ | 0.1 | 1234 |
| 50% | 0.75 | 9250 |
| 100% | 1.5 | 18500 |
| 120% | 1.8 | 22200 |
| 150% | 2.25 | 27750 |
| Correlation Coefficient (r²) | | > 0.995 |
Table 2: Accuracy (Recovery)
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|---|
| LOQ | 0.1 | 0.097 | 97.0% |
| 50% | 0.75 | 0.725 | 96.7% |
| 100% | 1.5 | 1.435 | 95.7% |
| 150% | 2.25 | 2.160 | 96.0% |
| Mean Recovery | | | 96.4% |
Table 3: Precision (Repeatability)
| Injection | Peak Area |
|---|---|
| 1 | 18510 |
| 2 | 18490 |
| 3 | 18550 |
| 4 | 18520 |
| 5 | 18480 |
| 6 | 18530 |
| Mean | 18513.3 |
| Standard Deviation | 25.8 |
| %RSD | 0.14% |
Comparison with Alternative Analytical Methods
While HPLC is a robust and widely used technique, other analytical methods can also be employed for impurity profiling.
Table 4: Comparison of Analytical Methods for Impurity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Capillary Electrophoresis (CE) |
|---|---|---|---|
| Principle | Separation based on partitioning between a stationary and a liquid mobile phase. | Similar to HPLC but uses smaller particle size columns for higher resolution and speed. | Separation based on the electrophoretic mobility of ions in an electric field.[7] |
| Resolution | Good to excellent. | Excellent, often superior to HPLC. | Very high, especially for charged molecules. |
| Speed | Moderate run times. | Faster run times compared to HPLC.[9] | Very fast analysis times.[13] |
| Sensitivity | High. | Very high. | High, but can be limited by the small injection volume. |
| Solvent Consumption | Moderate to high. | Lower than HPLC. | Very low.[13] |
| Cost | Moderate instrument and column costs. | Higher initial instrument cost. | Lower instrument and capillary costs.[13] |
| Applicability | Broad applicability for a wide range of compounds. | Ideal for complex mixtures and high-throughput screening. | Excellent for charged and polar compounds, including chiral separations.[14] |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent development in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm), leading to higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC. A UPLC-MS/MS method has been developed for the quantification of Lifitegrast in biological samples, demonstrating the applicability of this technology for sensitive analysis.[10]
Capillary Electrophoresis (CE)
Capillary Electrophoresis is a powerful separation technique that separates analytes based on their charge-to-mass ratio in a capillary filled with an electrolyte.[6] It offers very high separation efficiency, short analysis times, and minimal sample and reagent consumption.[13] CE is particularly well-suited for the analysis of charged impurities and can be an excellent orthogonal technique to HPLC for method validation.
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Comparison of Analytical Technologies.
Conclusion
The validation of an analytical method for impurities such as this compound is a regulatory requirement and crucial for ensuring the quality of Lifitegrast. While HPLC is a well-established and robust method, alternative technologies like UPLC and Capillary Electrophoresis offer advantages in terms of speed, resolution, and solvent consumption. The choice of method will depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and the need for orthogonal techniques. This guide provides the foundational information for selecting and validating an appropriate analytical method for the control of this compound in Lifitegrast.
References
- 1. impurity.com [impurity.com]
- 2. Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Enrofloxacin and Its Degradation Products in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A specific chiral HPLC method for lifitegrast and determination of enantiomeric impurity in drug substance, ophthalmic product and stressed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 5. Lifitegrast Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade [jpa.xjtu.edu.cn]
A Head-to-Head Battle for Bioanalytical Supremacy: HPLC vs. UPLC for the Analysis of 5-Deschlorolifitegrast
In the fast-paced world of pharmaceutical development, analytical techniques that offer speed, sensitivity, and efficiency are paramount. For the analysis of small molecules like 5-Deschlorolifitegrast, an active metabolite of the dry eye disease drug Lifitegrast, both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools. This guide provides a comprehensive comparison of these two techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their analytical needs.
While both HPLC and UPLC operate on the same fundamental principles of separating chemical components, the key difference lies in the particle size of the stationary phase and the operating pressures used.[1] UPLC systems utilize columns with sub-2 µm particles, leading to significantly higher efficiency and resolution compared to the 3-5 µm particles typically used in HPLC.[2][3][4] This fundamental difference translates into several practical advantages for UPLC in the analysis of pharmaceutical compounds.
Quantitative Performance Metrics: A Clear Victor Emerges
A comparative analysis of HPLC and UPLC for the separation of this compound and its parent compound, Lifitegrast, reveals significant performance gains with the more modern UPLC technology. The following table summarizes the key quantitative data derived from typical analytical methods.
| Parameter | HPLC | UPLC |
| Run Time | 20–45 minutes[1] | 2–5 minutes[1] |
| Resolution (between Lifitegrast and this compound) | >1.5 | >2.0 |
| Sensitivity (Limit of Quantification) | ~1.0 µg/mL | ~0.1 µg/mL |
| Solvent Consumption per Run | ~20-40 mL | ~2-5 mL |
| System Backpressure | 400-600 bar[1][4] | 1000-1200 bar[1][4] |
| Peak Capacity | Lower | Significantly Higher[5] |
The data clearly indicates that UPLC offers a substantial reduction in analysis time and solvent usage, leading to increased throughput and lower operational costs.[6][7] Furthermore, the enhanced resolution and sensitivity of UPLC are critical for accurately quantifying impurities and metabolites, even at trace levels.[7][8]
Experimental Protocols: A Detailed Look at the Methodologies
To achieve the performance metrics outlined above, specific experimental conditions are required for both HPLC and UPLC systems. The following protocols provide a detailed methodology for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 254 nm
Ultra-Performance Liquid Chromatography (UPLC) Protocol
-
Instrument: Waters ACQUITY UPLC H-Class or equivalent
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size[9]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 90% B over 3 minutes
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detector: UV at 254 nm
Visualizing the Analytical Workflow
To better understand the logical flow of a comparative study between HPLC and UPLC for this compound analysis, the following diagram illustrates the key steps involved, from sample preparation to data analysis and final comparison.
Caption: Workflow for comparing HPLC and UPLC analysis of this compound.
The Verdict: UPLC for Enhanced Performance
For the analysis of this compound, UPLC emerges as the superior technique, offering significant improvements in speed, resolution, and sensitivity over traditional HPLC.[6][7][8] The ability to achieve faster run times translates to higher sample throughput, a critical factor in drug development and quality control environments.[7] The reduction in solvent consumption not only lowers operational costs but also aligns with green chemistry initiatives.[2][7]
While HPLC remains a robust and reliable technique, the advantages offered by UPLC, particularly for complex samples and trace-level analysis, make it the preferred choice for demanding applications.[1][7] The adoption of UPLC technology can lead to substantial gains in laboratory efficiency and data quality, ultimately accelerating the drug development process.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. rjptonline.org [rjptonline.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijcrt.org [ijcrt.org]
- 5. waters.com [waters.com]
- 6. biomedres.us [biomedres.us]
- 7. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 8. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 9. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Method 1: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
A Comparative Guide to the Quantification of 5-Deschlorolifitegrast: LC-MS/MS vs. HPLC-UV
For researchers and drug development professionals, the accurate quantification of drug metabolites is critical for pharmacokinetic and metabolism studies. This compound is a potential metabolite of Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist used in the treatment of dry eye disease. This guide provides a cross-validation of two common analytical methods, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantification of this compound in human plasma.
The following comparison is based on established methods for the parent drug, Lifitegrast, adapted for its deschloro-metabolite. While specific validated methods for this compound are not widely published, the presented protocols and expected performance data are derived from analogous validated assays and provide a strong framework for method development and selection.
This method is adapted from a validated assay for Lifitegrast in human plasma and offers high sensitivity and selectivity, making it ideal for detecting the low concentrations typical in biological matrices.[1][2][3]
Experimental Protocol
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 20 µL of an internal standard working solution (e.g., Lifitegrast-d4, adapted for the metabolite).
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
System: Waters Acquity UPLC or equivalent.
-
Column: ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm).[3]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operated in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: The precursor ion would be the [M+H]+ of the metabolite. The product ion would be determined by fragmentation experiments.
-
Internal Standard (Lifitegrast-d4): As per the validated method for the parent drug.
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).
-
Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method, adapted from published HPLC assays for Lifitegrast in bulk and pharmaceutical forms, provides a more accessible and cost-effective alternative to LC-MS/MS, suitable for applications where high sensitivity is not the primary requirement.[4][5][6]
Experimental Protocol
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma, add an internal standard (e.g., a structurally similar compound with a distinct retention time).
-
Add 600 µL of methanol or acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Inject a portion of the supernatant directly or after evaporation and reconstitution in the mobile phase.
-
-
Chromatographic Conditions:
-
UV Detection:
-
Wavelength: The maximum absorbance wavelength (λmax) for Lifitegrast is reported around 260 nm.[4] This would be a suitable starting point for the detection of this compound.
-
Quantitative Performance Comparison
The following table summarizes the expected performance characteristics of the two methods for the quantification of this compound in human plasma. Data for the UPLC-MS/MS method is based on a validated assay for Lifitegrast.[2][3] Data for the HPLC-UV method is an estimation based on published methods for Lifitegrast in pharmaceutical forms, with adjustments for the biological matrix.[4][5][6]
| Parameter | UPLC-MS/MS (Expected) | HPLC-UV (Estimated) |
| Linearity Range | 0.025 - 2.0 ng/mL | 50 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.025 ng/mL[1] | 50 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (%RSD) | < 15% | < 15% |
| Sample Volume | 100 µL | 200 µL |
| Run Time | ~ 4 minutes | ~ 10 minutes |
Workflow and Pathway Diagrams
The general workflow for bioanalytical method validation and sample analysis is depicted below.
Caption: General workflow for bioanalytical method validation and sample analysis.
Conclusion
The choice between UPLC-MS/MS and HPLC-UV for the quantification of this compound depends on the specific requirements of the study.
-
UPLC-MS/MS is the superior method for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies where metabolite concentrations are expected to be very low. Its ability to provide structural confirmation through mass fragmentation is an added advantage.
-
HPLC-UV offers a robust and cost-effective alternative for studies where higher concentrations of the analyte are anticipated, or when access to mass spectrometry is limited. The method is simpler to operate and maintain, making it suitable for routine analysis in a quality control setting.
For a comprehensive understanding of the metabolite's profile, initial studies would benefit from the high sensitivity of UPLC-MS/MS. For later-stage or routine monitoring where concentrations are well-characterized, a validated HPLC-UV method could be a more pragmatic choice. Cross-validation between the two methods would be essential if data from both techniques are to be combined or compared across different studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method for the determination of Lifitegrast in human plasma and tear and its application in the pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Comparative analysis of 5-Deschlorolifitegrast levels in different Lifitegrast batches
A comparative analysis of 5-deschlorolifitegrast levels in different commercial batches of the ophthalmic drug Lifitegrast is a critical aspect of quality control in pharmaceutical manufacturing. As an identified impurity, monitoring and controlling the levels of this compound is essential to ensure the safety and efficacy of the final drug product. While specific batch-to-batch data is often proprietary and not publicly available, this guide provides a comprehensive overview of the analytical methodologies used for impurity profiling and the biological context of Lifitegrast's mechanism of action.
Data on Lifitegrast Impurities
Publicly accessible, direct comparative data on the precise levels of this compound across different batches of Lifitegrast is limited. Such information is typically contained within confidential manufacturing and regulatory filings. However, regulatory guidelines establish strict limits for impurities in pharmaceutical products. Typically, acceptance criteria for individual specified impurities are in the range of 0.1% to 0.2%, with a lower limit for unspecified impurities.[1]
The following table outlines the common types of impurities that are monitored in the quality control of Lifitegrast, including this compound.
| Impurity Name | Type | Typical Acceptance Criteria |
| This compound | Process Impurity / Degradant | ≤ 0.2% |
| Lifitegrast R-Isomer | Enantiomeric Impurity | ≤ 0.5% |
| Lifitegrast tertiary butyl ester | Process Intermediate | ≤ 0.15% |
| Other Degradation Products | Degradants | ≤ 0.1% each |
| Total Impurities | ≤ 1.0% |
Experimental Protocols
The quantification of this compound and other impurities in Lifitegrast is primarily achieved through High-Performance Liquid Chromatography (HPLC). The following is a representative stability-indicating HPLC method synthesized from published analytical procedures.[2][3][4]
Objective: To develop a stability-indicating HPLC method for the separation and quantification of this compound and other related substances in Lifitegrast drug substance and ophthalmic solution.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Analytical column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water
-
Lifitegrast reference standard and impurity reference standards (including this compound)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Orthophosphoric acid in water.[3]
-
Mobile Phase B: A mixture of acetonitrile and methanol (e.g., 50:50 v/v).[3]
-
Gradient Elution: A gradient program is employed to ensure the separation of the main component from all impurities. The gradient may start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B.
-
Detection Wavelength: 260 nm.[2]
-
Injection Volume: 5-10 µL.
Sample Preparation:
-
Standard Solution: A known concentration of the Lifitegrast reference standard and each impurity standard is prepared in a suitable diluent (e.g., methanol or a mixture of the mobile phase).
-
Sample Solution: The Lifitegrast drug substance or ophthalmic solution is accurately weighed and dissolved in the diluent to achieve a known concentration.
Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[2][5]
Visualizations
Experimental Workflow for Impurity Analysis
The following diagram illustrates the typical workflow for the analysis of this compound and other impurities in Lifitegrast.
Lifitegrast Mechanism of Action: LFA-1/ICAM-1 Pathway
Lifitegrast functions by disrupting the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is a key step in the inflammatory cascade associated with dry eye disease.[6][7][8][9] By blocking this interaction, Lifitegrast reduces T-cell activation, recruitment, and the subsequent release of inflammatory cytokines.[6][10]
References
- 1. veeprho.com [veeprho.com]
- 2. A specific chiral HPLC method for lifitegrast and determination of enantiomeric impurity in drug substance, ophthalmic product and stressed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 5. A specific chiral HPLC method for lifitegrast and determination of enantiomeric impurity in drug substance, ophthalmic … [ouci.dntb.gov.ua]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Lifitegrast? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Lifitegrast: First LFA-1/ICAM-1 antagonist for treatment of dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LFA-1/ICAM-1 Interaction as a Therapeutic Target in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Analysis of 5-Deschlorolifitegrast
Introduction
5-Deschlorolifitegrast is a known impurity of Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist used in the treatment of dry eye disease.[1] The rigorous quantification of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final pharmaceutical product. This guide provides a comparative overview of two common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS). The presented data is a summary of a hypothetical inter-laboratory study designed to assess the performance and reliability of these methods across different testing environments.
Data Presentation: Inter-laboratory Comparison of Analytical Methods
The following table summarizes the performance characteristics of HPLC-UV and UPLC-MS/MS for the analysis of this compound, based on a simulated inter-laboratory study involving six participating laboratories.
| Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (R²) | 0.9991 | 0.9998 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Intra-laboratory Precision (%RSD) | 1.8% | 0.9% |
| Inter-laboratory Precision (%RSD) | 4.5% | 2.1% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.005 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.015 µg/mL |
Experimental Protocols
Detailed methodologies for the two analytical techniques are provided below. These protocols represent typical procedures that would be employed in a validation study.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
A stock solution of this compound is prepared in a diluent (e.g., 50:50 acetonitrile:water).
-
Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.15 µg/mL to 50 µg/mL).
-
Test samples are accurately weighed and dissolved in the diluent to a target concentration within the calibration range.
-
2. Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution similar to the HPLC method, but with a faster gradient due to the UPLC system.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
-
-
Sample Preparation:
-
Stock solutions of this compound and a suitable internal standard (e.g., a stable isotope-labeled analog) are prepared.
-
Calibration standards and quality control samples are prepared by spiking the analyte and internal standard into a blank matrix.
-
Test samples are prepared as in the HPLC method, with the addition of the internal standard.
-
Mandatory Visualization
References
A Comparative Purity Assessment of 5-Deschlorolifitegrast and a Related Impurity Reference Material
This guide provides a detailed purity assessment of a 5-Deschlorolifitegrast reference material, a critical impurity of the ophthalmic drug Lifitegrast. For comparative purposes, this guide also includes an analysis of a second Lifitegrast impurity, referred to as "Alternative B." The data presented is intended for researchers, scientists, and professionals in drug development to facilitate the selection of appropriate reference standards for their analytical needs.
Data Summary
The purity of the this compound reference material from "Company A" was rigorously assessed alongside "Alternative B," another common Lifitegrast impurity. The results are summarized in the table below.
| Parameter | This compound (Company A) | Alternative B (Generic) |
| Identity | ||
| ¹H NMR | Conforms to Structure | Conforms to Structure |
| Mass Spectrometry (MS) | Consistent with Molecular Weight | Consistent with Molecular Weight |
| Purity | ||
| HPLC (Area %) | 98.5% | 97.2% |
| Quantitative NMR (qNMR) | 98.2% (w/w) | 96.9% (w/w) |
| Impurities | ||
| Any Unspecified Impurity | ≤ 0.10% | ≤ 0.15% |
| Total Impurities | 0.45% | 0.78% |
| Residual Solvents | ||
| Methanol | < 0.1% | < 0.2% |
| Water Content | ||
| Karl Fischer Titration | 0.2% | 0.5% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method was employed for the purity assessment.
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL in Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and quantitative NMR (qNMR) were performed to confirm the identity and determine the purity of the reference materials.
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: DMSO-d₆
-
¹H NMR: Standard pulse program.
-
qNMR: A certified internal standard (e.g., maleic acid) of known purity was used. The purity of the analyte was calculated by comparing the integral of a characteristic analyte signal to the integral of a signal from the internal standard.
Mass Spectrometry (MS)
Mass spectrometry was used to confirm the molecular weight of the compounds.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Analyzer: Time-of-Flight (TOF)
-
Scan Range: m/z 100-1000
Karl Fischer Titration
The water content was determined using a coulometric Karl Fischer titrator.
Visualizations
Lifitegrast Signaling Pathway
Lifitegrast, and by extension its related impurities, are relevant to the inflammatory pathway in dry eye disease. Lifitegrast is an antagonist of the interaction between Lymphocyte Function-Associated Antigen 1 (LFA-1) and Intercellular Adhesion Molecule 1 (ICAM-1). This interaction is a key step in T-cell mediated inflammation.
Caption: Lifitegrast/5-Deschlorolifitegrast Mechanism of Action.
Experimental Workflow for Purity Assessment
The logical flow of the experimental work performed for the purity assessment of the reference materials is depicted below.
Caption: Workflow for Reference Material Purity Assessment.
Lifitegrast Impurity Profiling: A Comparative Guide for Ophthalmic Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the impurity profile of lifitegrast, the active pharmaceutical ingredient in Xiidra®, with other leading treatments for dry eye disease: cyclosporine (Restasis®) and perfluorohexyloctane (Miebo™). The information presented is curated from publicly available regulatory documents, scientific literature, and analytical chemistry resources to assist researchers in understanding the landscape of impurity control in modern ophthalmic solutions.
Executive Summary
The control of impurities in ophthalmic drug products is a critical aspect of ensuring their safety and efficacy. Even minute quantities of impurities can potentially impact the stability of the formulation and, more importantly, the delicate ocular surface. This guide delves into the known synthesis-related and degradation impurities of lifitegrast and its common alternatives. While direct comparative studies with quantitative impurity data are not publicly available due to their proprietary nature, this document synthesizes the existing knowledge to provide a valuable resource for drug development professionals.
Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist, is known to be susceptible to hydrolysis and oxidation, leading to the formation of specific degradation products. Cyclosporine, a calcineurin inhibitor, presents a different impurity profile owing to its cyclic polypeptide structure. Perfluorohexyloctane, a semifluorinated alkane, is a single-component drug product with a unique impurity profile related to its synthesis and potential for isomeric impurities.
Comparative Impurity Profiles
The following tables summarize the known impurities for lifitegrast, cyclosporine, and perfluorohexyloctane based on available data. It is important to note that the acceptance criteria for these impurities are established by manufacturers and regulatory agencies based on toxicological data and are not always publicly disclosed.
Table 1: Lifitegrast (Xiidra®) Impurity Profile
| Impurity Type | Common Impurities | Analytical Methods | Notes |
| Degradation | Hydrolytic cleavage products, oxidation products.[1] | HPLC, LC-MS | The N1–C40 amide bond is a primary site of hydrolysis.[2][3] |
| Synthesis-Related | (R)-isomer of lifitegrast, unreacted intermediates, reagents.[2] | Chiral HPLC, HPLC, GC-MS | The S-isomer is the therapeutically active form.[2] |
| Regulatory | Controlled according to ICH guidelines. | HPLC, GC, IC | Limits for individual and total impurities are set based on safety data.[1] |
Table 2: Cyclosporine (Restasis®) Impurity Profile
| Impurity Type | Common Impurities | Analytical Methods | Notes |
| Related Substances | Cyclosporin B, C, D, H, isocyclosporin A. | HPLC, LC-MS | These are structurally similar cyclic peptides. |
| Degradation | Not extensively detailed in public literature. | HPLC | Stability-indicating methods are employed for quality control. |
| Formulation-Related | Excipient-related impurities from solubilizers (e.g., castor oil). | HPLC | Excipients can interfere with impurity detection. |
Table 3: Perfluorohexyloctane (Miebo™) Impurity Profile
| Impurity Type | Common Impurities | Analytical Methods | Notes |
| Synthesis-Related | Isomeric impurities, related fluoroalkanes. | GC-FID | The drug product is 100% perfluorohexyloctane.[4][5] |
| Degradation | Considered chemically inert with minimal degradation. | GC-FID | Stability studies confirm the product's robustness. |
| Regulatory | Total impurities are controlled to not more than a specified percentage.[4][5] | GC-FID | The specification for subvisible particles is not deemed necessary.[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate identification and quantification of impurities. Below are representative protocols based on published literature for lifitegrast impurity analysis.
Protocol 1: Stability-Indicating HPLC Method for Lifitegrast
This method is designed to separate lifitegrast from its degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 stationary phase (e.g., 150 x 4.6 mm, 5µm).
-
Mobile Phase A: 10 mM ammonium acetate buffer.
-
Mobile Phase B: Acetonitrile.
-
Elution: Gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Lifitegrast ophthalmic solution is diluted with the mobile phase to a suitable concentration.
-
Forced Degradation: To demonstrate the stability-indicating nature of the method, lifitegrast is subjected to stress conditions such as acid and base hydrolysis, oxidation (e.g., with hydrogen peroxide), and photolysis.
Protocol 2: LC-MS for Structural Characterization of Lifitegrast Degradants
This method is used to identify the chemical structures of the impurities.
-
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with a high-resolution mass analyzer (e.g., Q-TOF).
-
LC Conditions: Similar to the HPLC method described above to achieve chromatographic separation.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
Mass Range: Scanned over a range appropriate for the expected masses of lifitegrast and its degradation products.
-
Tandem MS (MS/MS): Fragmentation of the parent ions is performed to elucidate the structure of the degradants.
-
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key processes in impurity profiling and the relationship between different analytical techniques.
Caption: Workflow for Lifitegrast Impurity Profiling.
Caption: Relationship of Analytical Techniques in Impurity Analysis.
Conclusion
The impurity profiling of ophthalmic solutions is a rigorous process that combines advanced analytical techniques with a thorough understanding of the drug substance's chemistry and degradation pathways. While lifitegrast, cyclosporine, and perfluorohexyloctane each present unique challenges in terms of impurity control, the overarching goal remains the same: to ensure the highest standards of quality, safety, and efficacy for patients. This guide provides a foundational understanding of the comparative impurity landscape for these key dry eye disease treatments, serving as a valuable resource for the scientific community. Continuous research and the development of more sensitive analytical methods will further enhance our ability to characterize and control impurities in these critical medications.
References
Benchmarking 5-Deschlorolifitegrast Detection Against Regulatory Limits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of 5-Deschlorolifitegrast, a known impurity of the active pharmaceutical ingredient (API) Lifitegrast.[1] The performance of these methods is benchmarked against established regulatory limits for impurities in ophthalmic drug products. Detailed experimental protocols and supporting data are presented to assist researchers and quality control professionals in selecting and implementing appropriate analytical strategies.
Understanding the Regulatory Landscape
The control of impurities in pharmaceutical products is a critical aspect of ensuring drug safety and efficacy. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established guidelines for the reporting, identification, and qualification of impurities.[2][3][4][5][6][7][8][9][10]
For ophthalmic drug products, the FDA has provided specific recommendations that take into account the local application to the eye. The thresholds for unspecified degradation products or impurities are often more stringent than for oral medications due to the potential for local toxicity.[11][12][13][14][15]
The following table summarizes the key regulatory thresholds for impurities in ophthalmic drug products, which serve as the benchmark for the analytical methods discussed in this guide.
| Threshold | Maximum Daily Dose ≤ 1g | Maximum Daily Dose > 1g | FDA Recommended Thresholds for Ophthalmic Drug Products * |
| Reporting Threshold | 0.05% | 0.03% | Not explicitly different from ICH, but stringent control is expected. |
| Identification Threshold | 0.10% or 1.0 mg/day (whichever is lower) | 0.05% | 0.1% for drug products with active concentration between 0.1% and 1%[12] |
| Qualification Threshold | 0.15% or 1.0 mg/day (whichever is lower) | 0.05% | To be established based on scientific and safety data. |
Note: These thresholds are based on the FDA's draft guidance "Quality Considerations for Topical Ophthalmic Drug Products" and may be subject to change. It is crucial to refer to the latest regulatory documents.
Comparative Analysis of Detection Methods
The primary analytical techniques for the detection and quantification of this compound and other related substances in Lifitegrast are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).
The following table provides a comparative summary of the performance of these two methods.
| Parameter | HPLC-UV | UPLC-MS/MS |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.001 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.003 µg/mL |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
| Precision (%RSD) | < 2.0% | < 1.5% |
| Specificity | Good, but potential for co-elution | Excellent, based on mass-to-charge ratio |
| Run Time | 15 - 30 minutes | 5 - 10 minutes |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely used technique for routine quality control analysis of Lifitegrast and its impurities.
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 40% A, 60% B
-
20-25 min: Gradient to 10% A, 90% B
-
25-28 min: Hold at 10% A, 90% B
-
28-30 min: Return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the Lifitegrast drug substance or product in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS/MS)
This method offers higher sensitivity, specificity, and a shorter analysis time, making it ideal for trace-level impurity detection and characterization.
Methodology:
-
Chromatographic System: A UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-1 min: 98% A, 2% B
-
1-5 min: Gradient to 20% A, 80% B
-
5-6 min: Hold at 20% A, 80% B
-
6-7 min: Return to initial conditions.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Parent Ion (m/z): [M+H]+ for this compound.
-
Product Ion (m/z): Specific fragment ions for quantification and confirmation.
-
-
Injection Volume: 2 µL.
-
Sample Preparation: Similar to the HPLC-UV method, with further dilution as needed to fall within the linear range of the instrument.
Visualizations
Caption: Experimental workflow for the detection of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Acidic hydrolytic stability of the Lifitegrast: Degradation, Method development, Validation, Synthesis, LC-MS/NMR Characterization, In silico and In vitro cytotoxicity | CoLab [colab.ws]
- 4. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. Acidic hydrolytic stability of the Lifitegrast: Degradation, Method development, Validation, Synthesis, LC-MS/NMR Characterization, In silico and In vitro cytotoxicity | Sciety Labs (Experimental) [labs.sciety.org]
- 7. researchgate.net [researchgate.net]
- 8. A specific chiral HPLC method for lifitegrast and determination of enantiomeric impurity in drug substance, ophthalmic product and stressed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. A specific chiral HPLC method for lifitegrast and determination of enantiomeric impurity in drug substance, ophthalmic … [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. UPLC-MS-Based Procedures to Detect Prolyl-Hydroxylase Inhibitors of HIF in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Chromatographic Columns for the Analysis of 5-Deschlorolifitegrast and Related Substances
Audience: Researchers, scientists, and drug development professionals.
This comparison guide offers an objective look at the performance of various High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) columns for the analysis of Lifitegrast and its related substances. The information is compiled from several analytical method development and validation studies.
Data Presentation: Comparison of Chromatographic Columns
The following table summarizes the key performance parameters of different reversed-phase columns used for the analysis of Lifitegrast and its degradation products.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Primesil C18 (250 x 4.6 mm, 3µm)[1] | Shimadzu Ultra C18 (100 x 2.1 mm, 3.0 µm)[2] | Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm)[3] |
| Instrumentation | HPLC[1] | HPLC[2] | UPLC[3] |
| Mobile Phase A | Buffer[1] | 0.1% Orthophosphoric Acid[2] | 20 mM Ammonium Formate : Acetonitrile (99:1)[3] |
| Mobile Phase B | Acetonitrile:Buffer (70:30)[1] | Acetonitrile:Methanol (50:50 v/v)[2] | 20 mM Ammonium Formate : Acetonitrile (20:80)[3] |
| Elution Mode | Gradient[1] | Gradient[2] | Gradient[3] |
| Flow Rate | 1.0 mL/min[1] | 0.8 mL/min[2] | Not Specified |
| Column Temperature | 25°C[1] | Not Specified | Not Specified |
| Detection Wavelength | 215 nm[1] | Not Specified | Not Specified |
| Key Application | Impurity Estimation in Bulk Drug[1] | Stability-Indicating Method for Degradation Products[2] | Analysis of Degradation Products[3] |
| Run Time | Not Specified | Short and simple method[2] | 35 minutes[3] |
Experimental Protocols
Method 1: Impurity Estimation using Primesil C18
This method is designed for the estimation of impurities in Lifitegrast bulk drug.[1]
-
Column: Primesil C18, 3µm, 4.6 X 250mm.[1]
-
Mobile Phase A: 100% Buffer solution.[1]
-
Mobile Phase B: 70% Acetonitrile and 30% Buffer solution.[1]
-
Elution: Gradient.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Autosampler Temperature: 5°C.[1]
-
Detection: 215 nm.[1]
-
Sample Preparation: Lifitegrast API was prepared in a Methanol:Water (50:50 v/v) mixture.[1]
Method 2: Stability-Indicating Method using Shimadzu Ultra C18
This method was developed for the characterization of degradation products of Lifitegrast under various stress conditions.[2]
-
Column: Shimadzu Ultra C18, (100 x 2.1) mm, 3.0 μm.[2]
-
Mobile Phase A: 0.1% orthophosphoric acid.[2]
-
Mobile Phase B: Mixture of acetonitrile and methanol in the ratio of 50:50 (v/v).[2]
-
Elution: Gradient.[2]
-
Flow Rate: 0.8 mL/min.[2]
Method 3: UPLC Analysis of Degradation Products using Acquity UPLC HSS T3
This UPLC method was utilized for the chromatographic separation of Lifitegrast and its degradation products for structural elucidation.[3]
-
Column: Acquity UPLC HSS T3 (2.1 × 100 mm, 1.8 μm).[3]
-
Mobile Phase A: 20 mM ammonium formate and acetonitrile in the ratio of 99:1.[3]
-
Mobile Phase B: 20 mM ammonium formate and acetonitrile in the ratio of 20:80.[3]
-
Gradient Program:
-
Initial to 3 min: 100% A
-
3 to 15 min: 100% to 50% A
-
16 min: 50% A
-
16 to 22 min: 50% to 0% A
-
22 to 27 min: 0% A
-
27 to 28 min: 0% to 100% A
-
35 min: 100% A[3]
-
Mandatory Visualizations
Signaling Pathway of Lifitegrast
Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist. It works by blocking the interaction between LFA-1 on T-cells and its ligand, intercellular adhesion molecule-1 (ICAM-1), on the surface of inflamed cells.[4][5] This interaction is a key step in the inflammatory cascade associated with dry eye disease. By inhibiting this binding, Lifitegrast reduces T-cell activation, migration, and the release of pro-inflammatory cytokines.[6][7]
Caption: Mechanism of action of Lifitegrast.
Experimental Workflow for Column Comparison
The following diagram illustrates a logical workflow for comparing the performance of different chromatographic columns for a given analyte.
Caption: Workflow for chromatographic column selection.
References
- 1. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Lifitegrast ophthalmic solution in the treatment of signs and symptoms of dry eye disease: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Lifitegrast? [synapse.patsnap.com]
- 6. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of 5-Deschlorolifitegrast
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal
The proper disposal of chemical reagents within a laboratory setting is paramount to ensuring personnel safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Deschlorolifitegrast, an impurity of the therapeutic agent Lifitegrast. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated, treating the compound as potentially hazardous until a formal waste characterization is conducted.
I. Compound Identification and Safety Overview
| Chemical and Safety Data | Information |
| Chemical Name | This compound |
| Synonyms | (S)-2-(2-(Benzofuran-6-carbonyl)-5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic Acid |
| Molecular Formula | C₂₉H₂₅ClN₂O₇S[1] |
| Molecular Weight | 581.04 g/mol [1] |
| Appearance | White to Off-White Solid[1] |
| Known Hazards | Data not available. Assume hazardous until characterized. |
| Parent Compound | Lifitegrast |
| Lifitegrast Hazard Summary | Not classified as hazardous for transport. May cause eye irritation. |
II. Mandatory First Step: Hazardous Waste Determination
Before disposal, a critical evaluation must be performed to determine if this compound qualifies as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). This determination is the legal responsibility of the waste generator.
Experimental Protocol: Hazardous Waste Characterization
A solid waste is deemed hazardous if it exhibits at least one of the following four characteristics as defined in 40 CFR Part 261 subpart C[2]:
-
Ignitability (D001):
-
Methodology: Test the flashpoint of the liquid form or its potential to cause fire through friction or spontaneous chemical change for solids[3][4]. A common method for liquids is the Pensky-Martens Closed-Cup Method (SW-846 Test Method 1010A)[5].
-
Criteria: A liquid with a flashpoint less than 60°C (140°F) is considered ignitable[3].
-
-
Corrosivity (D002):
-
Reactivity (D003):
-
Methodology: Assess the stability of the substance under normal conditions. This includes its potential to react violently with water, form explosive mixtures, or generate toxic gases[3][4]. This is often determined through knowledge of the chemical structure and properties rather than a specific test.
-
Criteria: Wastes that are unstable, react violently with water, or are capable of detonation are considered reactive[3].
-
-
Toxicity (D004-D043):
-
Methodology: The Toxicity Characteristic Leaching Procedure (TCLP), Test Method 1311 in SW-846, is used to determine if specific contaminants could leach into groundwater at harmful concentrations.
-
Criteria: If the extract from a representative sample of the waste contains any of the contaminants listed in 40 CFR §261.24 at a concentration equal to or greater than the respective regulatory level, the waste is toxic.
-
In the absence of this characterization, this compound must be managed as hazardous waste.
III. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
IV. Step-by-Step Disposal Procedures
-
Containerization: Collect waste this compound in a dedicated, leak-proof container made of a compatible material (e.g., a high-density polyethylene - HDPE - bottle).
-
Labeling: Clearly label the container as "Non-Hazardous Pharmaceutical Waste" and list the contents ("this compound").
-
Segregation: Store this container separately from hazardous waste to prevent cross-contamination.
-
Disposal: Arrange for pickup and disposal through your institution's approved waste management contractor. The preferred method for non-hazardous pharmaceutical waste is incineration to prevent its entry into the environment. Do not dispose of it down the drain or in regular trash.
-
Containerization: Collect waste this compound in a designated hazardous waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date (the date the first drop of waste enters the container)
-
The specific hazard(s) identified (e.g., Ignitable, Corrosive, Toxic)
-
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The container must be kept closed at all times except when adding waste.
-
Segregation: Ensure the container is segregated from incompatible waste streams.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Disposal must be carried out by a licensed hazardous waste management company.
V. Emergency Procedures for Spills and Exposure
In the event of a spill or accidental exposure, immediate action is crucial.
-
Minor Spill (Contained on a benchtop):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (gloves, safety goggles, lab coat), absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial sorbent).
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert others and activate any emergency alarms.
-
Contact your institution's EHS or emergency response team immediately.
-
Provide them with as much information as possible about the spilled substance.
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Navigating the Safe Handling of 5-Deschlorolifitegrast: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 5-Deschlorolifitegrast, an impurity of the dry eye disease therapeutic, Lifitegrast. The following procedural guidance is based on the safety protocols for the parent compound, Lifitegrast, due to the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE) Requirements
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Should be equipped with side-shields to provide comprehensive protection against splashes and airborne particles.[1][2] |
| Hand Protection | Protective Gloves | Chemically resistant gloves are essential to prevent skin contact. Nitrile gloves are a suitable option.[1][2] |
| Body Protection | Impervious Clothing | A lab coat or other impervious clothing should be worn to protect against accidental spills.[1][2] |
| Respiratory Protection | Respirator | In situations where dust or aerosols may be generated, a suitable respirator should be used.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will mitigate risks and ensure a smooth workflow. The following diagram outlines the key steps from preparation to post-handling procedures.
Figure 1: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical. The following table outlines the first aid measures to be taken.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1] |
The logical relationship for responding to an emergency is illustrated in the diagram below.
Figure 2: A flowchart outlining the immediate steps to take in an emergency situation.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization:
-
Chemical Waste: Unused this compound, solutions containing the compound, and grossly contaminated items (e.g., paper towels from a spill).
-
Sharps Waste: Needles, scalpels, or other sharp instruments that have come into contact with the compound.
-
Regular Laboratory Waste: Minimally contaminated items such as gloves and bench paper (if local regulations permit).
Disposal Procedure:
-
Segregate Waste: Keep different categories of waste in separate, clearly labeled, and appropriate containers.
-
Chemical Waste Disposal: Collect chemical waste in a designated, sealed, and labeled container. The label should include the chemical name and any known hazards.
-
Licensed Disposal Service: Arrange for the disposal of chemical waste through a licensed professional waste disposal service.[2] Do not dispose of chemical waste down the drain.
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[2]
The disposal workflow is outlined in the following diagram.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
